molecular formula C21H20N4O2S B1246947 SAM-315 CAS No. 744218-85-7

SAM-315

Número de catálogo: B1246947
Número CAS: 744218-85-7
Peso molecular: 392.5 g/mol
Clave InChI: FYOVZCDHYOEKDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SAM-315, also known as this compound, is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25/h1-9,14,22H,10-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOVZCDHYOEKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744218-85-7
Record name WAY-255315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744218857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-255315
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF9MF92XFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Discovery and development of LTX-315 for cancer therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of LTX-315

For Researchers, Scientists, and Drug Development Professionals

Abstract

LTX-315 is a first-in-class oncolytic peptide that has emerged as a promising immunotherapeutic agent for the treatment of solid tumors. Derived from bovine lactoferricin (B1576259), this synthetic 9-mer cationic peptide exerts a dual mechanism of action: direct tumor cell lysis and robust stimulation of a systemic, tumor-specific immune response. Administered intratumorally, LTX-315 rapidly disrupts the plasma and mitochondrial membranes of cancer cells, leading to immunogenic cell death (ICD). This process releases a cascade of damage-associated molecular patterns (DAMPs), which in turn recruit and activate innate immune cells, leading to the maturation of dendritic cells and the subsequent priming of tumor-infiltrating T cells. Preclinical studies have consistently demonstrated the potent anti-tumor efficacy of LTX-315 in various cancer models, including melanoma, sarcoma, and breast cancer, often resulting in complete tumor regression and long-lasting immunological memory. Clinical trials in patients with advanced solid tumors have shown that LTX-315 is well-tolerated and can induce both local and systemic anti-tumor responses, including the regression of non-injected, distant tumors (abscopal effect). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of LTX-315, with a focus on the experimental data and protocols that underpin its therapeutic potential.

Discovery and Optimization

LTX-315 was developed through a systematic process of rational drug design, originating from the naturally occurring host defense peptide, bovine lactoferricin (LfcinB).[1] Structure-activity relationship (SAR) studies identified a helical segment of LfcinB as crucial for its cytotoxic activity. This led to the de novo design of a series of 9-mer cationic peptides, optimizing for enhanced anti-cancer potency and selectivity against cancer cells over normal cells.[2]

The final lead candidate, LTX-315, is a synthetic 9-mer peptide with the amino acid sequence K-K-W-W-K-K-W-Dip-K-NH2. A key modification was the incorporation of the bulky, non-natural hydrophobic amino acid 3,3-diphenylalanine (Dip), which significantly enhanced its membranolytic and oncolytic properties.[3] LTX-315's amphipathic structure, with cationic residues on one face and hydrophobic residues on the other, is critical for its interaction with and disruption of the negatively charged membranes characteristic of cancer cells.[3]

Mechanism of Action

LTX-315's therapeutic effect is rooted in a dual mechanism that bridges direct oncolysis with the induction of a powerful and lasting anti-tumor immune response.

Direct Oncolysis via Membrane Disruption

Upon intratumoral injection, the cationic LTX-315 peptide preferentially interacts with the anionic components of cancer cell membranes. This interaction leads to rapid membrane permeabilization and disruption of both the plasma and mitochondrial membranes.[2][4] This membranolytic action results in necrotic cell death, a key feature that distinguishes it from apoptotic cell death induced by many conventional chemotherapies.[5]

Induction of Immunogenic Cell Death (ICD)

The necrotic death induced by LTX-315 is immunogenic, meaning it triggers an immune response. The disruption of tumor cells leads to the release of Damage-Associated Molecular Patterns (DAMPs) into the tumor microenvironment.[1][2] Key DAMPs released include:

  • ATP: Acts as a "find-me" signal to attract antigen-presenting cells (APCs) like dendritic cells (DCs).[6][7]

  • Calreticulin (CRT): Translocates to the cell surface before lysis, acting as an "eat-me" signal for phagocytosis by DCs.[6]

  • High-Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine and promotes DC maturation.[1][6]

  • Cytochrome c: Released from damaged mitochondria, it also contributes to the inflammatory response.[1][8]

dot

Caption: Mechanism of action of LTX-315.

T-Cell Priming and Systemic Immunity

The release of DAMPs and tumor antigens creates an inflammatory tumor microenvironment that promotes the maturation of dendritic cells.[4][9] Recent studies have shown that this process is dependent on the MyD88 signaling pathway, which is downstream of Toll-like receptors (TLRs) that recognize DAMPs.[4] Mature DCs then migrate to draining lymph nodes to present tumor antigens to naive T cells, leading to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes.

These activated T cells then traffic back to the tumor, as well as to distant metastatic sites, to mediate tumor cell killing.[2] This induction of a systemic immune response is crucial for the observed abscopal effects, where the local treatment of one tumor leads to the regression of untreated tumors elsewhere in the body.[1]

dot

Signaling_Pathway LTX315_CellDeath LTX-315 Induced Immunogenic Cell Death DAMPs DAMPs Release (ATP, HMGB1, nucleic acids) LTX315_CellDeath->DAMPs TLRs Toll-like Receptors (TLRs) on Dendritic Cell DAMPs->TLRs MyD88 MyD88 TLRs->MyD88 NFkB_MAPK NF-κB & MAPK Signaling MyD88->NFkB_MAPK DC_Maturation Dendritic Cell Maturation (Upregulation of CD80/86, MHC) NFkB_MAPK->DC_Maturation Antigen_Presentation Antigen Presentation to Naive T-cells DC_Maturation->Antigen_Presentation T_Cell_Activation CD8+ T-cell Activation & Proliferation Antigen_Presentation->T_Cell_Activation

Caption: LTX-315 induced DC maturation pathway.

Quantitative Data

In Vitro Cytotoxicity

LTX-315 has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, including those resistant to standard chemotherapeutic agents. The mean IC50 values are summarized below.

Histological OriginNumber of Cell LinesMean IC50 Range (µM)
Lymphoma10< 5
Leukemia65 - 15
Colon Cancer75 - 15
Melanoma6< 5
Breast Cancer55 - 15
Ovarian Cancer55 - 15
Prostate Cancer25 - 15
Lung Cancer75 - 15
Renal Cancer25 - 15
CNS Cancer65 - 15
Normal Fibroblasts (MRC-5)1> 15
Normal Endothelial Cells (HUV-EC-C)1> 15
Data adapted from the supplementary information of Haug et al., J Med Chem, 2016.[3]
Preclinical Efficacy

Intratumoral administration of LTX-315 has resulted in significant anti-tumor effects in various preclinical models.

Cancer TypeAnimal ModelTreatment RegimenOutcomeReference
Melanoma (B16)Mouse (orthotopic)1 mg/injection, daily for 3 days80% complete regression[2]
Fibrosarcoma (MCA205)Mouse300 µ g/injection Tumor necrosis and immune infiltration[6]
Mesenchymal Sarcoma (rTMSC)Rat (metastatic)1 mg/injection (i.t.)Complete regression of injected and distant tumors[1]
Melanoma (Braf/Pten-driven)Mouse (genetic model)Not specifiedProfound anti-tumor effects[5]
Soft Tissue Sarcoma (Kras/p53-driven)Mouse (genetic model)Not specifiedDelayed progression[5]
Clinical Trial Results

Clinical studies have evaluated the safety and efficacy of LTX-315 as a monotherapy and in combination with checkpoint inhibitors.

Trial PhaseCancer TypesTreatmentKey OutcomesReference
Phase I (NCT01986426)Advanced Solid TumorsLTX-315 monotherapy28% Stable Disease (SD); 29% of patients had ≥30% volume reduction in injected tumors; 86% of biopsies showed increased CD8+ T cells.[10]
Phase I/II (NCT01986426)Triple-Negative Breast Cancer (TNBC)LTX-315 + Pembrolizumab17% Partial Response (PR), 25% SD in evaluable patients.[11]
Phase I/II (NCT01986426)MelanomaLTX-315 + Ipilimumab33% SD in evaluable patients.[11]
Phase II (NCT05188729)Basal Cell Carcinoma (BCC)LTX-315 monotherapy~51% complete histological clearance; 86% overall reduction in tumor size.[12][13]
Clinical Safety and Tolerability

In the Phase I study (NCT01986426), LTX-315 was generally well-tolerated.

Adverse Event TypeMost Common Grade 1-2 EventsMost Common Grade 3-4 Events
Treatment-RelatedTransient hypotension (46%), flushing (28%), injection site reactions (38%)Hypersensitivity/anaphylaxis (10%)
Data from Spicer et al., Clin Cancer Res, 2021.[10]

Experimental Protocols

Solid-Phase Peptide Synthesis of LTX-315

This protocol outlines the general procedure for synthesizing LTX-315 (K-K-W-W-K-K-W-Dip-K-NH2) using Fmoc/tBu solid-phase peptide synthesis (SPPS).

SPPS_Workflow start Start with Rink Amide Resin deprotection Fmoc Deprotection (20% piperidine (B6355638) in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for each amino acid in sequence wash->repeat 9 cycles repeat->deprotection cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification end Lyophilized LTX-315 purification->end

References

LTX-315: A Technical Guide to its Oncostatic Action via Tumor Cell Membrane Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LTX-315 is a first-in-class oncolytic peptide that has demonstrated potent anticancer activity through a unique mechanism of action revolving around the disruption of tumor cell membrane integrity. This technical guide provides an in-depth analysis of LTX-315's effects on cancer cells, with a focus on its membranolytic properties and the subsequent induction of immunogenic cell death (ICD). By presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to LTX-315

LTX-315 is a synthetic 9-mer cationic peptide derived from bovine lactoferricin.[1] Its design has been optimized to enhance its oncolytic properties while minimizing toxicity to normal cells. The primary mechanism of action of LTX-315 is the rapid and irreversible disruption of the plasma and mitochondrial membranes of cancer cells.[2][3] This membranolytic activity leads to necrotic cell death and the release of a variety of damage-associated molecular patterns (DAMPs), which in turn stimulates a robust and systemic anti-tumor immune response.[2][4][5]

Mechanism of Action: Disruption of Membrane Integrity

The oncolytic effect of LTX-315 is initiated by its electrostatic interaction with the negatively charged components of tumor cell membranes, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cells compared to normal cells.[3] This interaction leads to a cascade of events that compromise membrane integrity.

Plasma Membrane Permeabilization

LTX-315 directly interacts with the tumor cell plasma membrane, causing rapid and severe disruption.[6] This leads to the loss of membrane integrity, as evidenced by the uptake of membrane-impermeable dyes like propidium (B1200493) iodide (PI).[7] The lytic mode of action results in the release of intracellular contents, including lactate (B86563) dehydrogenase (LDH), into the extracellular environment.[8]

Mitochondrial Membrane Disruption

In addition to its effects on the plasma membrane, LTX-315 also targets and permeabilizes mitochondrial membranes.[9] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors such as cytochrome c from the intermembrane space into the cytosol.[9][10] The disruption of mitochondrial function further contributes to cell death.

The dual action of LTX-315 on both the plasma and mitochondrial membranes ensures a rapid and efficient killing of cancer cells.

LTX315_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion LTX-315 LTX-315 Membrane LTX-315->Membrane Interaction & Disruption Mitochondrial_Membrane Mitochondrial Membrane LTX-315->Mitochondrial_Membrane Internalization & Targeting DAMPs_Release DAMPs Release (ATP, HMGB1, Calreticulin) Membrane->DAMPs_Release Permeabilization ICD Immunogenic Cell Death DAMPs_Release->ICD Induction of Cytochrome_c Cytochrome c Cell_Death Necrotic Cell Death Cytochrome_c->Cell_Death Contribution to Mitochondrial_Membrane->Cytochrome_c Permeabilization MMP_Dissipation ΔΨm Dissipation Mitochondrial_Membrane->MMP_Dissipation MMP_Dissipation->Cell_Death

Caption: Mechanism of LTX-315-induced oncolysis.

Quantitative Analysis of LTX-315's Lytic Activity

The oncolytic potency of LTX-315 has been quantified across a range of cancer cell lines. The following tables summarize key data from preclinical studies.

In Vitro Cytotoxicity (IC50) of LTX-315

The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effect of LTX-315 on various human cancer cell lines, including those resistant to standard chemotherapeutic agents.

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma17 (after 60 min)[10]
B16F10Melanoma12.3 - 27.6[3]
CT26Colon CarcinomaNot Specified
4T1Breast CancerNot Specified
Lewis Lung CarcinomaLung CarcinomaNot Specified
A20B-cell LymphomaNot Specified
RMAT-cell LymphomaNot Specified
Kinetics of Damage-Associated Molecular Pattern (DAMP) Release

The disruption of the cell membrane by LTX-315 leads to the rapid release of DAMPs, which are crucial for initiating an anti-tumor immune response.

DAMPCell LineTime to ReleaseMethodReference
ATPU2OSMinutesBioluminescence Assay[11]
HMGB1A375Gradual increase over 60 minWestern Blot[7][10]
Calreticulin (B1178941)U2OSPeak at 6 hoursImmunofluorescence[4][12]
Cytochrome cA375Evident within minutesWestern Blot[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of LTX-315 on tumor cell membrane integrity.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes.

Objective: To measure the cytotoxicity of LTX-315 by quantifying LDH release.

Materials:

  • Target cancer cells

  • LTX-315

  • 96-well plates

  • Cell culture medium

  • LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or Roche)

  • Microplate reader

Procedure:

  • Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with various concentrations of LTX-315 for the desired time points (e.g., 1, 2, 4, 6 hours).

  • Include control wells:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Medium background control (medium only)

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

LDH_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with LTX-315 & Controls Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Add_Reaction_Mix Add LDH Reaction Mix Transfer_Supernatant->Add_Reaction_Mix Incubate_RT Incubate at RT Add_Reaction_Mix->Incubate_RT Add_Stop_Solution Add Stop Solution Incubate_RT->Add_Stop_Solution Read_Absorbance Read Absorbance at 490 nm Add_Stop_Solution->Read_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity Read_Absorbance->Calculate_Cytotoxicity End End Calculate_Cytotoxicity->End

Caption: Workflow for the LDH cytotoxicity assay.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the dissipation of the mitochondrial membrane potential using fluorescent dyes such as TMRE or JC-1.

Objective: To assess the effect of LTX-315 on mitochondrial integrity.

Materials:

  • Target cancer cells

  • LTX-315

  • Fluorescent dye (e.g., TMRE or JC-1)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Procedure (using TMRE):

  • Seed cells in a suitable format for microscopy or flow cytometry.

  • Treat cells with LTX-315 at various concentrations and for different durations.

  • In the final 30 minutes of treatment, add TMRE (e.g., 100 nM) to the culture medium.

  • Wash the cells with pre-warmed PBS.

  • Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in red fluorescence intensity indicates mitochondrial membrane depolarization.

Signaling Pathways and Immunogenic Cell Death

The disruption of the tumor cell membrane by LTX-315 is not merely a lytic event but a trigger for a complex cascade of signaling events that culminate in immunogenic cell death.

Immediate Cellular Responses

The initial breach of the plasma membrane is likely to cause a rapid influx of ions, such as Ca2+, which can trigger various intracellular stress responses. While the direct intracellular signaling cascade initiated by LTX-315 in tumor cells is an area of ongoing research, the downstream consequences are well-documented.

Induction of Immunogenic Cell Death (ICD)

LTX-315 is a potent inducer of ICD, a form of regulated cell death that is capable of activating an adaptive immune response against tumor antigens.[4] The key hallmarks of ICD induced by LTX-315 include:

  • Surface exposure of calreticulin (CRT): An "eat-me" signal for dendritic cells.[4][12]

  • Release of ATP: A "find-me" signal that attracts immune cells.[11]

  • Release of High Mobility Group Box 1 (HMGB1): A potent pro-inflammatory cytokine.[7][10]

These DAMPs act on various pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to their maturation and activation.

Downstream Immune Activation

The activation of DCs by DAMPs released from LTX-315-treated tumor cells leads to the presentation of tumor antigens to T cells. This process is dependent on the MyD88 signaling pathway and results in the activation of NF-κB and MAPK signaling pathways in DCs.[8][13] The ultimate outcome is the generation of a robust, tumor-specific T-cell response, leading to the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment and the eradication of cancer cells.[5]

ICD_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_dendritic_cell Dendritic Cell cluster_t_cell T Cell LTX-315 LTX-315 Membrane_Disruption Membrane Disruption LTX-315->Membrane_Disruption DAMPs_Release DAMPs Release (ATP, HMGB1, CRT exposure) Membrane_Disruption->DAMPs_Release PRRs Pattern Recognition Receptors (e.g., TLRs) DAMPs_Release->PRRs bind to MyD88 MyD88 PRRs->MyD88 NFkB_MAPK NF-κB & MAPK Activation MyD88->NFkB_MAPK DC_Maturation DC Maturation & Antigen Presentation NFkB_MAPK->DC_Maturation T_Cell_Activation T Cell Activation DC_Maturation->T_Cell_Activation presents antigens to CTL_Infiltration CTL Infiltration & Tumor Killing T_Cell_Activation->CTL_Infiltration

Caption: Signaling pathway of LTX-315-induced immunogenic cell death.

Conclusion

LTX-315 represents a promising new modality in cancer immunotherapy. Its ability to directly and rapidly kill tumor cells through membrane disruption, coupled with the induction of a potent and specific anti-tumor immune response, positions it as a valuable agent for the treatment of solid tumors. The data and protocols presented in this technical guide provide a solid foundation for further research and development of LTX-315 and other oncolytic peptides. The continued elucidation of the intricate molecular events following LTX-315-induced membrane disruption will undoubtedly pave the way for novel combination therapies and improved clinical outcomes for cancer patients.

References

Preclinical Efficacy and Safety of LTX-315: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class oncolytic peptide designed for intratumoral administration. Derived from bovine lactoferricin, this synthetic 9-mer cationic peptide has demonstrated significant preclinical efficacy against a range of cancer types. Its primary mechanism of action involves the induction of immunogenic cell death (ICD), which not only leads to the direct lysis of tumor cells but also stimulates a robust and systemic anti-tumor immune response. This guide provides a comprehensive overview of the preclinical data on the efficacy and safety of LTX-315, details key experimental protocols, and visualizes its mechanism of action.

Efficacy Data

The preclinical efficacy of LTX-315 has been evaluated in various syngeneic and genetically engineered mouse models, demonstrating significant anti-tumor activity both as a monotherapy and in combination with other cancer treatments. Intratumoral administration of LTX-315 has been shown to induce complete regression of tumors and establish long-term, tumor-specific immunological memory.[1][2][3]

Monotherapy Efficacy

LTX-315 monotherapy has shown potent oncolytic activity, leading to tumor necrosis and complete regression in a significant percentage of treated animals across different tumor models.[1][4]

Tumor ModelAnimal ModelKey Efficacy OutcomesReference
B16 Melanoma C57BL/6 Mice80% complete regression of orthotopic tumors.[1] Cured mice were protected against re-challenge.[1]
MCA205 Sarcoma C57BL/6 MiceComplete regression of small tumors (20–25 mm²).[1][1]
Rat Fibrosarcoma PVG RatsComplete regression in all treated animals; induced an abscopal effect, leading to the regression of distal, non-treated lesions.[4][4]
TS/A Breast Carcinoma BALB/c MiceHigh-dose (600 µg daily for 3 days) monotherapy resulted in a 60% tumor eradication rate.[5][5]
Combination Therapy Efficacy

The immunomodulatory effects of LTX-315 make it an ideal candidate for combination therapies, particularly with immune checkpoint inhibitors and chemotherapy. Preclinical studies have demonstrated synergistic effects, leading to enhanced tumor eradication and survival.

Combination PartnerTumor ModelAnimal ModelKey Efficacy OutcomesReference
Anti-CTLA-4 MCA205 SarcomaC57BL/6 MiceSignificant synergistic effect in treating larger tumors (>40 mm²).[1] Overcame resistance to CTLA-4 blockade.[6][1][6]
Anti-PD-1 MCA205 SarcomaC57BL/6 MiceSynergistic anti-tumor effect compared to monotherapy.
Doxorubicin 4T1 Breast CancerBALB/c MiceStrong additive anti-tumoral effect, leading to complete regression in the majority of animals.
Cyclophosphamide A20 B-cell LymphomaBALB/c MiceEnhanced anti-cancer efficacy compared to monotherapy.
Radiation Therapy (RT) TS/A Breast CarcinomaBALB/c MiceCombination of high-dose LTX-315 and RT led to 80-100% eradication of the primary tumor. When combined with an anti-CTLA-4 antibody, this regimen also demonstrated significant control of abscopal tumors.[5][5]

Safety and Tolerability Profile

Preclinical studies have consistently demonstrated a favorable safety profile for LTX-315, with selective activity against cancer cells and lower toxicity toward normal cells.[1]

Study TypeAnimal ModelKey Safety FindingsReference
General Observation MiceIntratumoral injections of 1 mg/day for three consecutive days showed no signs of systemic adverse events.[1][1]
In Vitro Cytotoxicity Human Melanoma Cells (A375) vs. Normal CellsLTX-315 is highly effective against both drug-resistant and drug-sensitive cancer cells, with lower activity against normal cells.[1][1]
Erythrocyte Toxicity N/ALTX-315 has relatively low toxicity on cells lacking mitochondria, such as erythrocytes.[3][3]

Note: Specific quantitative preclinical toxicology data, such as LD50 values, were not detailed in the reviewed literature.

Mechanism of Action

LTX-315 exerts its oncolytic and immunomodulatory effects through a multi-faceted mechanism of action that begins with the disruption of the tumor cell membrane and culminates in the activation of a systemic anti-tumor immune response.

Direct Oncolytic Effect

As a cationic and amphipathic peptide, LTX-315 preferentially interacts with the anionic components of cancer cell membranes, leading to membrane destabilization and lysis.[7] This membranolytic activity extends to intracellular organelles, particularly the mitochondria, causing their disruption.[3][8] This direct killing of tumor cells results in unregulated necrosis.[3]

Induction of Immunogenic Cell Death (ICD)

The lytic cell death induced by LTX-315 is immunogenic in nature, characterized by the release of Damage-Associated Molecular Patterns (DAMPs). These include:

  • ATP: Acts as a "find-me" signal to attract antigen-presenting cells (APCs).[8][9]

  • High Mobility Group Box 1 (HMGB1): A potent pro-inflammatory cytokine.[8][9]

  • Cytochrome c: Released from damaged mitochondria.[8][9]

  • Tumor Antigens: The release of a broad spectrum of tumor antigens provides the basis for a specific T-cell response.[1]

Reprogramming the Tumor Microenvironment

The release of DAMPs and tumor antigens initiates a cascade of immune events that transform the tumor microenvironment from "cold" (immunosuppressive) to "hot" (immuno-active).[10] This involves:

  • Dendritic Cell (DC) Maturation and Activation: DAMPs, along with tumor-derived nucleic acids, activate DCs through Toll-like Receptor (TLR) signaling, in a MyD88-dependent manner.[11][12] LTX-315 can also directly activate TLR7.[11][12]

  • T-Cell Infiltration and Activation: Mature DCs migrate to draining lymph nodes and present tumor antigens to T-cells, leading to the priming and activation of tumor-specific CD4+ and CD8+ T-cells. These effector T-cells then infiltrate the tumor, leading to further tumor cell killing.[1]

  • Reduction of Immunosuppressive Cells: Treatment with LTX-315 has been shown to decrease the local abundance of immunosuppressive cells such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6]

Experimental Protocols

In Vivo Tumor Models

1. B16 Melanoma Model

  • Animal Model: Syngeneic C57BL/6 mice.

  • Tumor Inoculation: Subcutaneous injection of B16F10 melanoma cells (e.g., 1.5 x 10⁵ cells) into the flank.[12]

  • Treatment Protocol:

    • Once tumors are established (e.g., 60-100 mm³ or 0.2-0.3 cm in diameter), LTX-315 is administered intratumorally.[1][12]

    • A typical dosing regimen is 1 mg of LTX-315 in 50 µl of PBS, injected daily for three consecutive days.[1][12]

  • Efficacy Assessment: Tumor growth is monitored by caliper measurements. Survival is also a key endpoint.[12]

  • Immunological Analysis: Tumors and draining lymph nodes are harvested for analysis of immune cell infiltration (e.g., CD8+ T-cells, DCs) by flow cytometry and immunohistochemistry.[12]

2. MCA205 Sarcoma Model

  • Animal Model: Syngeneic C57BL/6 mice.

  • Tumor Inoculation: Subcutaneous injection of MCA205 sarcoma cells.

  • Treatment Protocol:

    • Intratumoral injection of LTX-315.

    • For combination therapy with checkpoint inhibitors, anti-CTLA-4 or anti-PD-1 antibodies are administered intraperitoneally prior to LTX-315 treatment.

  • Efficacy Assessment: Tumor growth is measured, and survival is monitored. The abscopal effect on distant, non-injected tumors can also be evaluated.

In Vitro Assays

1. Cell Viability Assay

  • Cell Lines: Human melanoma cell lines (e.g., A375) and various other cancer cell lines.

  • Methodology: Cells are treated with varying concentrations of LTX-315. Cell viability can be assessed using assays such as the MTT assay, which measures metabolic activity.

  • Endpoint: Determination of the concentration of LTX-315 that causes 50% inhibition of cell viability (IC50).

2. DAMP Release Assay

  • Cell Lines: Cancer cell lines of interest.

  • Methodology: Cells are treated with LTX-315, and the supernatant is collected at various time points.

  • Analysis: The presence of DAMPs in the supernatant is quantified using specific assays, such as ELISA for HMGB1 and Cytochrome c, and a luciferin-based assay for ATP.[8][9]

Visualizations

LTX-315 Mechanism of Action

LTX315_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response LTX-315 LTX-315 Membrane Disruption Membrane Disruption LTX-315->Membrane Disruption Mitochondria Disruption Mitochondria Disruption LTX-315->Mitochondria Disruption Necrotic Cell Death Necrotic Cell Death Membrane Disruption->Necrotic Cell Death Mitochondria Disruption->Necrotic Cell Death DAMPs Release DAMPs Release Necrotic Cell Death->DAMPs Release Tumor Antigens Release Tumor Antigens Release Necrotic Cell Death->Tumor Antigens Release DC Activation DC Activation DAMPs Release->DC Activation Tumor Antigens Release->DC Activation T-Cell Priming T-Cell Priming DC Activation->T-Cell Priming T-Cell Infiltration T-Cell Infiltration T-Cell Priming->T-Cell Infiltration Tumor Cell Killing Tumor Cell Killing T-Cell Infiltration->Tumor Cell Killing

Caption: Overview of LTX-315's oncolytic and immunomodulatory mechanism of action.

Signaling Pathway of Immune Activation by LTX-315

LTX315_Signaling_Pathway cluster_extracellular Extracellular Space cluster_dc Dendritic Cell cluster_tcell T-Cell LTX-315 LTX-315 TLR7 TLR7 LTX-315->TLR7 DAMPs DAMPs Other TLRs Other TLRs DAMPs->Other TLRs Tumor Antigens Tumor Antigens Antigen Presentation Antigen Presentation Tumor Antigens->Antigen Presentation MyD88 MyD88 TLR7->MyD88 Other TLRs->MyD88 NF-kB & MAPKs NF-kB & MAPKs MyD88->NF-kB & MAPKs DC Maturation & Activation DC Maturation & Activation NF-kB & MAPKs->DC Maturation & Activation DC Maturation & Activation->Antigen Presentation T-Cell Activation T-Cell Activation Antigen Presentation->T-Cell Activation

Caption: Signaling cascade for dendritic cell activation initiated by LTX-315.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Tumor Cell Inoculation Tumor Cell Inoculation Tumor Growth Tumor Growth Tumor Cell Inoculation->Tumor Growth LTX-315 Treatment LTX-315 Treatment Tumor Growth->LTX-315 Treatment Monitor Tumor Volume & Survival Monitor Tumor Volume & Survival LTX-315 Treatment->Monitor Tumor Volume & Survival Immunological Analysis Immunological Analysis LTX-315 Treatment->Immunological Analysis

Caption: A generalized workflow for preclinical in vivo efficacy studies of LTX-315.

Conclusion

The preclinical data for LTX-315 strongly support its potential as a novel oncolytic immunotherapy. Its ability to induce immunogenic cell death and reprogram the tumor microenvironment provides a strong rationale for its clinical development, both as a monotherapy and in combination with other anti-cancer agents. The favorable safety profile observed in preclinical models further enhances its therapeutic potential. Ongoing and future clinical trials will be crucial in translating these promising preclinical findings into effective cancer therapies for patients.

References

LTX-315: A Technical Deep Dive into a First-in-Class Oncolytic Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a de novo designed, first-in-class oncolytic peptide currently under clinical investigation for the treatment of various solid tumors.[1][2] This 9-mer cationic peptide is a synthetic analog of bovine lactoferricin, optimized for potent and selective anticancer activity.[3][4] Its unique mechanism of action, which involves direct tumor cell lysis and subsequent immunostimulation, positions it as a promising agent in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to LTX-315.

Chemical Structure of LTX-315

LTX-315 is a synthetic peptide with the amino acid sequence Lys-Lys-Trp-Trp-Lys-Lys-Trp-Dip-Lys-NH2 .[1][3] A key feature of its structure is the incorporation of the non-coded, bulky hydrophobic amino acid 3,3-diphenylalanine (Dip) at the eighth position.[1] The peptide's cationic nature, conferred by the multiple lysine (B10760008) (Lys) residues, and its hydrophobicity, driven by the tryptophan (Trp) and Dip residues, are crucial for its oncolytic activity.[1][3] This amphipathic design facilitates its interaction with and disruption of the negatively charged membranes of cancer cells.[1][5]

Mechanism of Action: A Dual Approach to Cancer Therapy

The therapeutic effect of LTX-315 is characterized by a two-pronged attack on solid tumors: direct oncolysis and robust immune system activation.[2][6]

Direct Oncolysis via Membrane Disruption

Upon intratumoral injection, LTX-315 rapidly targets and disrupts the plasma membrane of cancer cells.[5][6] This membranolytic activity is a direct physical process, making it effective against both drug-sensitive and drug-resistant cancer cell lines.[5] The initial interaction is electrostatic, with the positively charged lysine residues of LTX-315 binding to the anionic components that are more abundant on the surface of cancer cells compared to normal cells.[1][5] Following this initial binding, the hydrophobic residues penetrate the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, rapid necrotic cell death.[1][6]

Beyond the plasma membrane, LTX-315 also targets and permeabilizes mitochondrial membranes.[4][5][7] This leads to the release of pro-apoptotic factors such as cytochrome c and the generation of reactive oxygen species (ROS), further contributing to tumor cell demise.[7][8]

Induction of an Immunogenic Cell Death (ICD) Cascade

The lytic cell death induced by LTX-315 is immunogenic, meaning it triggers a potent anti-tumor immune response.[6] The disruption of tumor cells leads to the release of a host of Damage-Associated Molecular Patterns (DAMPs) into the tumor microenvironment.[6][8] Key DAMPs released upon LTX-315 treatment include:

  • Adenosine triphosphate (ATP): Acts as a "find-me" signal to attract antigen-presenting cells (APCs), such as dendritic cells (DCs), to the tumor site.[8]

  • High-Mobility Group Box 1 (HMGB1): A nuclear protein that, when released, acts as a pro-inflammatory cytokine and promotes DC maturation.[8]

  • Cytochrome c: Released from damaged mitochondria, it can also act as a DAMP.[8]

  • Calreticulin (CRT): Its exposure on the surface of dying tumor cells acts as an "eat-me" signal for phagocytes.

The release of these DAMPs, along with a plethora of tumor-associated antigens (TAAs) from the lysed cells, effectively transforms the tumor into an in situ vaccine.[6][9]

Key Experimental Data

The preclinical and clinical development of LTX-315 is supported by a substantial body of experimental data. This section summarizes key quantitative findings and provides an overview of the methodologies used.

In Vitro Cytotoxicity

The cytotoxic activity of LTX-315 has been evaluated against a broad range of human and murine cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 1: In Vitro Cytotoxicity of LTX-315 (IC50 Values)

Cell LineCancer TypeIC50 (µM)
MRC-5Normal Human Lung Fibroblast34.3
A20Murine B-cell Lymphoma8.3
AT84Murine Oral Squamous Cell Carcinoma11
B16F10Murine Melanoma~5-15
A375Human Melanoma~5-15
Various other cancer cell linesBreast, Colon, Prostate, etc.Generally in the range of 5-20 µM

Data compiled from multiple sources.[9]

In Vivo Antitumor Efficacy

The antitumor effects of LTX-315 have been demonstrated in various preclinical xenograft and syngeneic tumor models. A common experimental design involves the subcutaneous implantation of tumor cells into immunocompetent or immunodeficient mice, followed by intratumoral injection of LTX-315.

Table 2: Summary of In Vivo Antitumor Activity of LTX-315

Animal ModelTumor TypeTreatment RegimenKey Outcomes
C57BL/6 MiceB16 MelanomaIntratumoral injectionComplete tumor regression in a majority of animals; induction of a protective, long-lasting anti-tumor immunity.[6]
BALB/c MiceA20 LymphomaIntratumoral injectionSignificant tumor growth inhibition and increased survival.
Rat ModelFibrosarcomaIntratumoral injectionComplete regression of treated tumors and abscopal effects on distant, untreated tumors.[8]
Immunomodulatory Effects

A critical aspect of LTX-315's mechanism of action is its ability to remodel the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This is primarily achieved by promoting the infiltration and activation of effector T cells.

Table 3: Immunomodulatory Effects of LTX-315 in the Tumor Microenvironment

Immune Cell PopulationChange upon LTX-315 TreatmentMethod of Analysis
CD8+ T cells (Cytotoxic T Lymphocytes)Significant increase in infiltrationImmunohistochemistry (IHC), Flow Cytometry[8][10]
CD4+ T cells (Helper T cells)Increased infiltrationIHC, Flow Cytometry[10]
Regulatory T cells (Tregs)Decrease in relative abundanceFlow Cytometry[10]
Dendritic Cells (DCs)Increased maturation and activationFlow Cytometry[4]

Experimental Protocols

This section provides a generalized overview of key experimental protocols used in the evaluation of LTX-315. For detailed, specific protocols, readers are encouraged to consult the primary literature.

MTT Cell Viability Assay
  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of LTX-315 for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Xenograft/Syngeneic Tumor Model
  • Cell Preparation: Harvest and resuspend tumor cells in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the host animal (e.g., C57BL/6 mice for B16 melanoma).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.

  • Intratumoral Injection: Inject LTX-315 directly into the tumor at a specified dose and schedule (e.g., daily for several days).

  • Efficacy Evaluation: Continue to monitor tumor volume and overall animal health. At the end of the study, tumors can be excised for further analysis (e.g., IHC, flow cytometry).

Flow Cytometry for Immune Cell Infiltration
  • Tumor Dissociation: Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension.

  • Cell Staining: Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage and absolute number of different immune cell populations within the tumor.

Signaling Pathways Activated by LTX-315

The immunomodulatory effects of LTX-315 are mediated through the activation of specific signaling pathways, primarily in dendritic cells. The DAMPs released from lysed tumor cells, particularly nucleic acids, can engage Toll-like receptors (TLRs), leading to DC maturation and the production of pro-inflammatory cytokines.

LTX-315-Induced Dendritic Cell Maturation Pathway

Recent studies have shown that LTX-315 can directly activate TLR7, and that the overall immune response is dependent on the adaptor protein MyD88.[4] This leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are critical for the expression of co-stimulatory molecules (e.g., CD80, CD86) and the production of inflammatory cytokines.

LTX315_Signaling_Pathway LTX315 LTX-315 TumorCell Tumor Cell LTX315->TumorCell Intratumoral Injection DC Dendritic Cell LTX315->DC Direct Activation MembraneDisruption Membrane Disruption TumorCell->MembraneDisruption Induces DAMPs DAMPs (ATP, HMGB1, Nucleic Acids) MembraneDisruption->DAMPs Release of DAMPs->DC Uptake by TLR7 TLR7 DC->TLR7 MyD88 MyD88 TLR7->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Maturation DC Maturation (↑CD80, CD86) NFkB->Maturation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Maturation MAPK->Cytokines TCellActivation T-Cell Activation & Proliferation Maturation->TCellActivation Leads to Cytokines->TCellActivation Promotes

Figure 1. Signaling pathway of LTX-315-induced dendritic cell maturation.
Experimental Workflow for Signaling Pathway Analysis

The investigation of signaling pathways typically involves techniques such as Western blotting to detect the phosphorylation and activation of key signaling proteins.

Signaling_Workflow CellCulture Culture Dendritic Cells Treatment Treat with LTX-315 CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis ProteinQuant Protein Quantification Lysis->ProteinQuant SDS_PAGE SDS-PAGE ProteinQuant->SDS_PAGE WesternBlot Western Blot SDS_PAGE->WesternBlot Antibody Incubate with Primary (e.g., anti-phospho-NF-κB) & Secondary Antibodies WesternBlot->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Data Analysis Detection->Analysis

Figure 2. Experimental workflow for analyzing signaling pathway activation.

Conclusion

LTX-315 represents a novel and promising approach in cancer immunotherapy. Its well-defined chemical structure gives rise to a dual mechanism of action that combines direct, rapid tumor cell killing with the induction of a robust and durable anti-tumor immune response. The comprehensive body of preclinical data, supported by detailed experimental protocols, provides a strong rationale for its ongoing clinical development. For researchers and drug development professionals, LTX-315 serves as a compelling example of how the principles of peptide chemistry and immunology can be harnessed to create innovative and effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols: LTX-315 Intratumoral Injection in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class, nine-amino-acid oncolytic peptide with a dual mechanism of action.[1][2][3] When injected directly into a solid tumor, it rapidly induces immunogenic cell death (ICD) by disrupting the plasma and mitochondrial membranes of cancer cells.[2][4] This lytic activity leads to the release of danger-associated molecular patterns (DAMPs) and tumor antigens, which in turn recruit and activate immune cells.[4][5][6] This process effectively transforms the tumor microenvironment from immunologically "cold" to "hot," characterized by a significant influx of effector T cells, and can lead to systemic, lasting anti-tumor immunity.[5][7][8]

These application notes provide a summary of preclinical data and detailed protocols for the intratumoral administration of LTX-315 in various mouse models, serving as a guide for researchers investigating its therapeutic potential.

Mechanism of Action

LTX-315's therapeutic effect is a multi-step process initiated by direct contact with tumor cells:

  • Membrane Disruption: As a cationic peptide, LTX-315 preferentially binds to the anionic components of cancer cell membranes, causing destabilization and lysis.[3][4]

  • Immunogenic Cell Death (ICD): The resulting necrotic cell death is immunogenic, releasing DAMPs such as ATP, High Mobility Group Box 1 (HMGB1), and calreticulin.[4][5][9]

  • Immune Activation: These signals recruit and mature dendritic cells (DCs) within the tumor bed.[3][4] Activated DCs then present tumor antigens to T cells.

  • T-Cell Infiltration and Systemic Response: This leads to the infiltration of CD4+ and CD8+ T cells into the tumor.[4][5][7] The resulting systemic immune response can target not only the primary, injected tumor but also distant, untreated lesions (an abscopal effect).[2][10]

  • Microenvironment Remodeling: LTX-315 reprograms the tumor microenvironment by decreasing immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs).[7][11] Recent studies also show it can downregulate PD-L1 expression on tumor cells by targeting the ATP11B-CMTM6 axis, further enhancing the anti-tumor immune response.[9][12]

LTX315_Mechanism_of_Action cluster_0 Tumor Microenvironment cluster_1 Immune Response Cascade LTX-315 LTX-315 Tumor_Cell Tumor_Cell LTX-315->Tumor_Cell Intratumoral Injection Membrane_Lysis Membrane_Lysis Tumor_Cell->Membrane_Lysis Disrupts Membrane ICD Immunogenic Cell Death (ICD) Membrane_Lysis->ICD DAMPs Release of DAMPs (ATP, HMGB1, CALR) ICD->DAMPs Antigens Release of Tumor Antigens ICD->Antigens DC Dendritic Cell (DC) DAMPs->DC Recruits & Activates Antigens->DC Antigen Uptake DC_Activation DC Maturation & Activation DC->DC_Activation T_Cell Naive T-Cell DC_Activation->T_Cell Presents Antigen Effector_T_Cell CD8+ Effector T-Cell T_Cell->Effector_T_Cell Priming & Expansion Effector_T_Cell->Tumor_Cell Infiltrates & Kills Systemic_Immunity Systemic Anti-Tumor Immunity (Abscopal Effect) Effector_T_Cell->Systemic_Immunity

Caption: Mechanism of action for LTX-315 oncolytic peptide.

Experimental Protocols

The following protocols are generalized from multiple preclinical studies. Researchers should optimize parameters for their specific mouse strain, tumor model, and experimental goals.

Protocol 1: Monotherapy in Syngeneic Mouse Models

This protocol is suitable for evaluating the primary efficacy of LTX-315 in immunocompetent mice.

1. Materials and Reagents:

  • Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old).

  • Tumor Cells: B16F10 melanoma, MCA205 sarcoma, or 4T1 triple-negative breast cancer cells.

  • LTX-315: Lyophilized powder, reconstituted in sterile Phosphate Buffered Saline (PBS) to a concentration of 20 mg/ml.[2]

  • Cell Culture Media: RPMI or DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Syringes: 0.3 mL insulin (B600854) syringes with 29-31G needles.

  • Calipers: For tumor measurement.

2. Experimental Workflow:

Caption: Standard workflow for LTX-315 efficacy studies.

3. Procedure:

  • Tumor Inoculation: Subcutaneously inject 1.5 x 10^5 B16F10 cells (or other suitable cell line) in 100 µL of PBS into the right flank of the mice.[3]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers every 1-2 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Begin treatment when tumors reach a volume of approximately 60-100 mm³.[2]

  • Intratumoral Injection:

    • Randomize mice into treatment (LTX-315) and control (PBS vehicle) groups.

    • Administer a 50 µL intratumoral injection of LTX-315 (1 mg) or PBS.[2]

    • A typical dosing schedule is one injection per day for three consecutive days.[2][3]

  • Post-Treatment Monitoring: Continue to monitor tumor growth and animal survival. Euthanize mice if tumors exceed 2 cm in diameter or if signs of distress are observed.[3]

  • Re-challenge (for cured mice): Mice that achieve complete tumor regression can be re-challenged with the same tumor cell line on the contralateral flank to assess for protective immunological memory.[3]

Protocol 2: Combination Therapy with Checkpoint Inhibitors

This protocol evaluates the synergistic potential of LTX-315 with immune checkpoint blockade.

1. Additional Materials:

  • Checkpoint Inhibitors: Anti-CTLA-4 (e.g., clone 9D9) and/or Anti-PD-L1/PD-1 antibodies.

  • Injection Buffer: Sterile, in vivo-grade PBS for antibody dilution.

2. Procedure:

  • Follow steps 1-3 from Protocol 1 for tumor establishment.

  • Treatment Administration:

    • LTX-315: Administer intratumorally as described in Protocol 1.

    • Checkpoint Inhibitors: Administer antibodies via intraperitoneal (i.p.) injection according to established protocols (e.g., 100-200 µg per dose on specified days, such as days 3, 6, and 9 post-tumor inoculation).

  • Monitoring and Analysis: Monitor tumor growth and survival as previously described. Analyze immune cell populations in tumors and spleens via flow cytometry or immunohistochemistry at the study endpoint to assess synergistic effects on the immune microenvironment.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative outcomes from published mouse model experiments.

Table 1: LTX-315 Monotherapy Efficacy

Tumor ModelMouse StrainLTX-315 Dose & ScheduleOutcomeReference
B16 MelanomaC57BL/61 mg/inj, 3 consecutive days80% complete regression[2]
MCA205 SarcomaC57BL/6Not specifiedComplete regression of small tumors (20-25 mm²)[2]
4T1 Breast CancerBALB/cNot specifiedControlled local and metastatic disease[11]
Braf/Pten MelanomaGenetic ModelNot specifiedDelayed tumor progression, increased CD8+ T cell infiltration[8][13]
Kras/P53 SarcomaGenetic ModelNot specifiedDelayed tumor progression[13]

Table 2: LTX-315 Combination Therapy Efficacy

Tumor ModelCombination AgentKey FindingsReference
Pancreatic (KPC)Anti-PD-L1Significant inhibition of tumor growth compared to monotherapies[12]
Pancreatic (KPC)Anti-PD-1Significant inhibition of tumor growth compared to monotherapies[12]
CTLA4-resistant tumorsAnti-CTLA-4Cured animals or caused tumor regressions with abscopal effects[7]
4T1 Breast CancerDoxorubicin (B1662922)Strong additive anti-tumoral effect; complete regression in majority of animals[5]
TS/A Breast CancerRadiotherapyEradication of a 3rd untreated lesion in up to 50% of mice[11]

Expected Results and Analysis

  • Tumor Growth Inhibition: Expect a significant delay in tumor growth or complete regression in LTX-315 treated groups compared to vehicle controls.

  • Histology: Histological analysis of treated tumors should reveal extensive hemorrhagic necrosis and a massive infiltration of immune cells, particularly CD3+, CD4+, and CD8+ T cells.[4][5]

  • Flow Cytometry: Analysis of tumor-infiltrating lymphocytes (TILs) is expected to show an increased frequency of activated (Granzyme B+, IFN-γ+) CD8+ T cells and a decrease in immunosuppressive cell populations.[12]

  • Abscopal Effect: In multi-tumor models, treatment of a single lesion may lead to the regression of distant, untreated tumors, indicating a systemic immune response.[2][10]

Conclusion

LTX-315 is a potent oncolytic peptide that leverages the host immune system to fight cancer. The protocols outlined here provide a framework for investigating its efficacy in preclinical mouse models. Its ability to remodel the tumor microenvironment makes it an especially promising agent for combination therapies with checkpoint inhibitors and other immunomodulatory drugs.[2][7]

References

LTX-315 for In Vivo Studies of Soft Tissue Sarcoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class, 9-mer oncolytic peptide with a dual mechanism of action that holds significant promise for the treatment of solid tumors, including soft tissue sarcoma.[1][2] Derived from bovine lactoferricin, LTX-315 is designed for intratumoral administration.[2][3] Its primary mode of action is the direct lysis of cancer cells by disrupting their plasma and mitochondrial membranes.[2][4] This membranolytic activity leads to the release of tumor antigens and danger-associated molecular patterns (DAMPs), which in turn stimulates a robust and systemic anti-tumor immune response.[1][5][6] Preclinical and clinical studies have demonstrated the potential of LTX-315 to induce tumor necrosis, increase T-cell infiltration, and generate a lasting, tumor-specific immunity.[5][7][8]

These application notes provide a comprehensive overview of the use of LTX-315 in preclinical in vivo studies of soft tissue sarcoma, with detailed protocols and supporting data to guide researchers in their experimental design.

Mechanism of Action

LTX-315's oncolytic activity is initiated by its direct interaction with the tumor cell membrane, leading to membrane destabilization and cell lysis.[5][9] This rapid necrotic cell death results in the release of intracellular contents, including tumor-associated antigens (TAAs) and DAMPs such as HMGB1, ATP, and cytochrome c.[1][5][6] These molecules act as powerful immune adjuvants, recruiting and activating innate immune cells, particularly dendritic cells (DCs).[10] Activated DCs then process and present the released tumor antigens to T-cells, initiating a tumor-specific adaptive immune response characterized by the infiltration of cytotoxic CD8+ T-cells into the tumor microenvironment.[1][5] This localized immune activation can also lead to systemic anti-tumor effects, known as an abscopal effect, where non-injected, distant tumors also regress.[1][5]

LTX315_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_systemic_circulation Systemic Circulation & Distant Sites LTX315 LTX-315 TumorCell Soft Tissue Sarcoma Cell LTX315->TumorCell Intratumoral Injection Necrosis Tumor Cell Necrosis TumorCell->Necrosis Membrane Lysis TAA_DAMPs Release of TAAs & DAMPs (ATP, HMGB1) Necrosis->TAA_DAMPs DC Dendritic Cell (DC) TAA_DAMPs->DC Recruitment & Activation TCell CD8+ T-Cell DC->TCell Antigen Presentation ActivatedTCell Activated Cytotoxic T-Cell TCell->ActivatedTCell Activation & Expansion ActivatedTCell->TumorCell Tumor Cell Killing SystemicTCell Systemic Anti-Tumor T-Cell Response ActivatedTCell->SystemicTCell DistantTumor Distant Non-Injected Tumor SystemicTCell->DistantTumor Infiltration AbscopalEffect Abscopal Effect: Distant Tumor Regression DistantTumor->AbscopalEffect

Caption: Mechanism of action of LTX-315 in soft tissue sarcoma.

Preclinical In Vivo Data

Rat Fibrosarcoma Model

A study utilizing a syngeneic rat fibrosarcoma model (rTMSC cells in PVG rats) demonstrated the potent anti-tumor efficacy of LTX-315.[1][5]

Table 1: Tumor Response and Survival in a Rat Fibrosarcoma Model Treated with LTX-315

Treatment GroupNumber of AnimalsComplete RegressionLong-term Survivors
LTX-3156100%100%
Saline (Control)60%0%

Data sourced from a study demonstrating complete regression in a rat fibrosarcoma model.[1][5]

Table 2: Immune Cell Infiltration in Primary and Distal Tumors

Treatment GroupTumor SiteCD3+ T-Cell InfiltrationCD8+ T-Cell Infiltration
LTX-315Primary (Injected)Significantly IncreasedSignificantly Increased
LTX-315Distal (Non-injected)Significantly IncreasedSignificantly Increased
Saline (Control)PrimaryLowLow

Qualitative summary based on immunohistochemical and flow cytometric analysis showing increased T-cell infiltration.[1][5]

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Rat Fibrosarcoma Model

This protocol is based on a study that demonstrated complete tumor regression and the induction of a systemic immune response.[1][5]

InVivo_Protocol_Workflow cluster_treatment Treatment Regimen start Start tumor_inoculation Tumor Cell Inoculation (5 x 10^5 rTMSC cells, s.c.) start->tumor_inoculation tumor_establishment Tumor Establishment (3 days) tumor_inoculation->tumor_establishment treatment_phase Treatment Phase (Intratumoral Injections) tumor_establishment->treatment_phase monitoring Tumor Growth & Survival Monitoring treatment_phase->monitoring d3 Day 3: 1 mg LTX-315 endpoint_analysis Endpoint Analysis monitoring->endpoint_analysis end End endpoint_analysis->end d5 Day 5: 1 mg LTX-315 d6 Day 6: 1 mg LTX-315 d7 Day 7: 1 mg LTX-315

References

Application Notes and Protocols: LTX-315 for Melanoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class oncolytic peptide with a dual mechanism of action that holds significant promise for the treatment of melanoma. It directly lyses tumor cells and stimulates a robust and systemic anti-tumor immune response.[1][2] These application notes provide a comprehensive overview of the experimental design for evaluating LTX-315 in melanoma, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

LTX-315, a synthetic cationic peptide, acts by first disrupting the plasma membrane of cancer cells, leading to rapid necrotic cell death.[3][4] This lytic activity is followed by the release of Danger-Associated Molecular Patterns (DAMPs), including ATP, High Mobility Group Box 1 (HMGB1), and cytochrome c.[3][5][6] These DAMPs, in turn, activate antigen-presenting cells (APCs), particularly dendritic cells (DCs), through Toll-like receptor (TLR) signaling pathways, dependent on the MyD88 signal transducer.[7][8] The maturation of DCs leads to the priming and activation of tumor-specific T cells, resulting in an inflamed tumor microenvironment characterized by increased infiltration of CD8+ cytotoxic T lymphocytes and a reduction in immunosuppressive cells.[9][10] This localized immunogenic cell death can induce a systemic anti-tumor immune response, potentially leading to the regression of both treated and distant untreated lesions (abscopal effect).[1][2]

Signaling Pathway

LTX315_Signaling_Pathway cluster_tumor_cell Melanoma Cell cluster_immune_cell Dendritic Cell (APC) cluster_t_cell T Cell LTX315 LTX-315 PlasmaMembrane Plasma Membrane Disruption LTX315->PlasmaMembrane Direct Interaction Mitochondria Mitochondrial Damage LTX315->Mitochondria Internalization Necrosis Necrotic Cell Death PlasmaMembrane->Necrosis Mitochondria->Necrosis DAMPs DAMPs Release (ATP, HMGB1, Cytochrome c) Necrosis->DAMPs TLR TLR Signaling DAMPs->TLR MyD88 MyD88 TLR->MyD88 DC_Maturation DC Maturation & Activation MyD88->DC_Maturation T_Cell_Priming T Cell Priming DC_Maturation->T_Cell_Priming CD8_T_Cell CD8+ T Cell Infiltration T_Cell_Priming->CD8_T_Cell CD8_T_Cell->Necrosis Tumor Cell Killing

Caption: LTX-315 mechanism of action in melanoma.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of LTX-315 on Melanoma Cells

Cell LineAssayTime PointIC50 (µM)Reference
A375 (human)MTT5 min30[3]
A375 (human)MTT60 min17[3]
B16F1 (murine)Not SpecifiedNot SpecifiedNot Specified[11]

Table 2: In Vivo Efficacy of LTX-315 in a Murine Melanoma Model

Animal ModelTreatmentOutcomeReference
B16 MelanomaIntratumoral LTX-315 (1 mg/injection, 3 consecutive days)80% complete regression[2]
B16F10 Melanoma in Myd88-/- miceIntratumoral LTX-315Significantly reduced anticancer activity[8][10]

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT Assay)

This protocol determines the cytotoxic effect of LTX-315 on melanoma cells.

  • Materials:

    • Melanoma cell lines (e.g., A375, B16F10)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • LTX-315 peptide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of LTX-315 in serum-free medium.

    • Remove the culture medium from the cells and add 100 µL of the LTX-315 dilutions to the respective wells. Include untreated control wells.

    • Incubate for the desired time points (e.g., 5 min, 15 min, 1 hr, 24 hr) at 37°C and 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. ATP Release Assay

This protocol measures the release of ATP, a key DAMP, from LTX-315-treated melanoma cells.

  • Materials:

    • Melanoma cells

    • LTX-315

    • ATP luciferase-based assay kit

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well white-walled plate.

    • Treat cells with LTX-315 (e.g., 35 µM) for various time points (e.g., 1, 5, 15 minutes).[7]

    • Collect the supernatant.

    • Follow the manufacturer's instructions for the ATP assay kit to measure the luminescence of the supernatant.

    • Relate luminescence to ATP concentration using a standard curve.

3. HMGB1 Release Assay (Western Blot)

This protocol detects the translocation of HMGB1 from the nucleus to the extracellular space.

  • Materials:

    • Melanoma cells

    • LTX-315

    • Primary antibody against HMGB1

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and Western blot apparatus

    • Chemiluminescence detection system

  • Protocol:

    • Seed cells in 6-well plates and treat with LTX-315 (e.g., 35 µM) for different time points (e.g., 5, 15, 30, 60 minutes).[7]

    • Collect both the supernatant and the cell lysate.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-HMGB1 antibody followed by the secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

4. Cytochrome c Release Assay (ELISA)

This protocol quantifies the release of cytochrome c into the cell culture supernatant.

  • Materials:

    • Melanoma cells

    • LTX-315

    • Cytochrome c ELISA kit

  • Protocol:

    • Seed cells and treat with LTX-315 (e.g., 35 µM) for various time points (e.g., 5, 15, 45 minutes).[7]

    • Collect and concentrate the supernatant.

    • Perform the ELISA according to the manufacturer's protocol.

    • Measure the absorbance and calculate the concentration of cytochrome c from a standard curve.

In Vivo Murine Melanoma Model

InVivo_Workflow cluster_setup Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Inoculation Subcutaneous inoculation of B16F10 melanoma cells Tumor_Growth Tumor growth to palpable size (e.g., 60-100 mm³) Tumor_Inoculation->Tumor_Growth Treatment_Groups Randomize mice into treatment groups (Vehicle, LTX-315) Tumor_Growth->Treatment_Groups Intratumoral_Injection Intratumoral injection of LTX-315 (e.g., 1 mg/injection, daily for 3 days) Treatment_Groups->Intratumoral_Injection Tumor_Measurement Monitor tumor volume Intratumoral_Injection->Tumor_Measurement TIL_Analysis Tumor harvest for TIL analysis (Flow Cytometry, IHC) Intratumoral_Injection->TIL_Analysis Survival_Analysis Survival analysis Tumor_Measurement->Survival_Analysis

Caption: In vivo experimental workflow for LTX-315.

  • Animals: C57BL/6 mice.

  • Cell Line: B16F10 murine melanoma cells.

  • Protocol:

    • Subcutaneously inject 1 x 10^5 to 1 x 10^6 B16F10 cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 60-100 mm³).[1]

    • Randomize mice into treatment and control groups.

    • Administer LTX-315 via intratumoral injection (e.g., 1 mg in 50 µL saline) daily for a specified period (e.g., 3 consecutive days).[1] The control group receives vehicle (saline) injections.

    • Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.

    • Monitor animal survival.

    • At the end of the study, or at specified time points, euthanize mice and harvest tumors for further analysis.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

1. Flow Cytometry

This protocol is for the immunophenotyping of TILs from tumor tissue.

  • Materials:

    • Tumor dissociation kit

    • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)

    • Flow cytometer

  • Protocol:

    • Excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension using a tumor dissociation kit.

    • Filter the cell suspension to remove debris.

    • Perform red blood cell lysis if necessary.

    • Stain the cells with a viability dye to exclude dead cells.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies.

    • For intracellular markers like FoxP3, perform fixation and permeabilization before staining.

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify different immune cell populations within the tumor.

2. Immunohistochemistry (IHC)

This protocol allows for the visualization of immune cell infiltration and localization within the tumor tissue.

  • Materials:

    • Formalin-fixed, paraffin-embedded tumor sections

    • Primary antibodies against immune cell markers (e.g., CD3, CD4, CD8)

    • HRP-conjugated secondary antibody and detection system

    • Microscope

  • Protocol:

    • Deparaffinize and rehydrate the tumor sections.

    • Perform antigen retrieval.

    • Block endogenous peroxidase activity.

    • Incubate with the primary antibody.

    • Incubate with the secondary antibody.

    • Develop the signal using a chromogen substrate.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Examine the slides under a microscope to assess the presence and distribution of immune cells.

Combination Therapy

LTX-315 is being investigated in clinical trials in combination with immune checkpoint inhibitors, such as pembrolizumab (B1139204) (anti-PD-1), for the treatment of advanced melanoma.[12][13] The rationale is that LTX-315 can convert "cold" tumors (lacking immune infiltrate) into "hot" tumors, thereby sensitizing them to the effects of checkpoint blockade.[2]

Conclusion

LTX-315 represents a promising immunotherapeutic agent for melanoma. The protocols and data presented here provide a framework for the preclinical and translational investigation of LTX-315, facilitating further research into its efficacy and mechanism of action. The ability of LTX-315 to induce immunogenic cell death and reshape the tumor microenvironment makes it a strong candidate for both monotherapy and combination strategies in the fight against melanoma.

References

LTX-315: Application Notes and Protocols for Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the oncolytic peptide LTX-315 in various preclinical cancer models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of LTX-315.

Introduction

LTX-315 is a first-in-class, 9-mer oncolytic peptide designed for intratumoral injection.[1] It exerts its anticancer effects through a dual mechanism of action: direct membranolytic activity on cancer cells and stimulation of a robust and systemic antitumor immune response.[2][3] LTX-315 induces immunogenic cell death (ICD), leading to the release of damage-associated molecular patterns (DAMPs) that reprogram the tumor microenvironment from "cold" to "hot" by promoting the infiltration and activation of immune cells.[4][5]

Mechanism of Action

LTX-315's primary mode of action is the disruption of cellular and mitochondrial membranes, leading to rapid necrotic cell death.[5][6] This process is characterized by the release of DAMPs, including calreticulin (B1178941) (CRT), ATP, and high mobility group box 1 (HMGB1).[4][7][8][9] These molecules act as danger signals that mature and activate dendritic cells (DCs). The activation of DCs is mediated, at least in part, through a MyD88-dependent signaling pathway involving Toll-like receptor 7 (TLR7).[5] Mature DCs then present tumor antigens to T cells, initiating a tumor-specific adaptive immune response characterized by the infiltration of CD8+ T cells into the tumor.[4][5]

LTX315_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_response Immune Response LTX-315 LTX-315 Plasma_Membrane Plasma Membrane Disruption LTX-315->Plasma_Membrane Mitochondria Mitochondrial Membrane Disruption LTX-315->Mitochondria Necrotic_Cell_Death Necrotic Cell Death Plasma_Membrane->Necrotic_Cell_Death Mitochondria->Necrotic_Cell_Death DAMPs_Release DAMPs Release (ATP, HMGB1, CRT) Necrotic_Cell_Death->DAMPs_Release DC Dendritic Cell (DC) DAMPs_Release->DC Activation TLR7 TLR7 DC->TLR7 MyD88 MyD88 TLR7->MyD88 DC_Maturation DC Maturation & Antigen Presentation MyD88->DC_Maturation T_Cell_Activation CD8+ T-Cell Activation & Infiltration DC_Maturation->T_Cell_Activation Tumor_Regression Tumor Regression T_Cell_Activation->Tumor_Regression

Caption: LTX-315 signaling pathway leading to immunogenic cell death and T-cell mediated tumor regression.

Data Presentation: Dosage and Administration in Preclinical Models

The following tables summarize the dosages and administration schedules of LTX-315 used in various preclinical cancer models.

Table 1: LTX-315 Monotherapy in Preclinical Cancer Models

Cancer ModelAnimal ModelCell LineDosage per InjectionAdministration ScheduleKey Outcomes
MelanomaC57BL/6J MiceB16F101 mgIntratumoral, daily for 3 consecutive daysComplete regression in 80% of animals; increased tumor-infiltrating T cells.[4]
SarcomaAthymic Nude RatsrTMSC1 mgIntratumoral, daily for 7 consecutive daysComplete tumor regression.[10]
SarcomaC57Bl/6 MiceMCA205Not specifiedIntratumoralComplete regression of small tumors (20-25 mm²); CD4+ and CD8+ T-cell dependent.[4]

Table 2: LTX-315 Combination Therapy in Preclinical Cancer Models

Cancer ModelAnimal ModelCell LineCombination AgentLTX-315 DosageLTX-315 ScheduleKey Outcomes
Triple-Negative Breast CancerBALB/c Mice4T1Doxorubicin (B1662922) (Caelyx®)0.5 mgIntratumoral, daily for 3 consecutive daysSignificant tumor growth inhibition and 50% complete regression; increased survival.[11]
SarcomaC57Bl/6 MiceMCA205Anti-CTLA4 mAbNot specifiedIntratumoralSignificant synergistic effect on tumor regression.[4]
Breast CarcinomaBALB/c MiceTS/ARadiation TherapyNot specifiedIntratumoralBoosted anticancer immunity and tumor control.[12]

Experimental Protocols

The following are generalized protocols for in vivo studies with LTX-315 based on published preclinical research. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Evaluation of LTX-315 Monotherapy in a Syngeneic Mouse Model

This protocol describes a typical workflow for assessing the efficacy of intratumorally administered LTX-315.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Implantation (e.g., 1.5 x 10^5 B16F10 cells s.c.) B Tumor Growth Monitoring (until tumors reach 0.2-0.3 cm diameter) A->B C Randomize Mice into Treatment & Control Groups B->C D Intratumoral Injection: - LTX-315 (e.g., 1 mg in 50 µl PBS) - Vehicle Control (PBS) C->D E Administer Treatment (e.g., daily for 3 consecutive days) D->E F Monitor Tumor Growth (caliper measurements) E->F G Assess Survival E->G H Immunohistochemistry/ Flow Cytometry of Tumors (e.g., CD8+ T-cell infiltration) E->H

Caption: Experimental workflow for LTX-315 monotherapy in a preclinical mouse model.

Materials:

  • Syngeneic tumor cells (e.g., B16F10 melanoma, MCA205 sarcoma)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6J)

  • LTX-315 peptide

  • Sterile Phosphate Buffered Saline (PBS)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1.5 x 10⁵ B16F10 cells) into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin treatment when tumors reach a predetermined size (e.g., 60-100 mm³ or 0.2-0.3 cm in diameter).[4][5]

  • Group Allocation: Randomly assign mice to treatment and control groups.

  • LTX-315 Reconstitution: Reconstitute LTX-315 powder in sterile PBS to the desired concentration (e.g., 20 mg/ml).[4]

  • Intratumoral Administration:

    • Treatment Group: Inject LTX-315 solution directly into the tumor. The volume and number of injections may depend on the tumor size. A typical dose is 1 mg in a volume of 50 µl.[4][5]

    • Control Group: Inject an equal volume of sterile PBS into the tumor.

  • Treatment Schedule: Administer injections according to the planned schedule (e.g., once daily for three consecutive days).[4][5]

  • Efficacy Assessment:

    • Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Survival: Monitor mice for signs of distress and euthanize when tumors reach a humane endpoint. Record survival data.

  • Immunological Analysis (Optional): At the end of the study or at specific time points, tumors can be excised for analysis of immune cell infiltration (e.g., CD8+ T cells) by immunohistochemistry or flow cytometry.[4]

Protocol 2: Evaluation of LTX-315 in Combination with Chemotherapy

This protocol outlines a general procedure for assessing the synergistic effects of LTX-315 and a chemotherapeutic agent.

Procedure:

  • Tumor Implantation and Growth Monitoring: Follow steps 1 and 2 from Protocol 1.

  • Group Allocation: Randomly assign mice to four groups: Vehicle control, LTX-315 alone, chemotherapy alone, and LTX-315 + chemotherapy.

  • Treatment Administration:

    • LTX-315: Administer intratumorally as described in Protocol 1 (e.g., 0.5 mg daily for 3 days for 4T1 breast cancer model).[11]

    • Chemotherapy: Administer the chemotherapeutic agent according to its established protocol (e.g., intravenous injection of doxorubicin).

    • Combination Group: Administer both LTX-315 and the chemotherapeutic agent. The timing of administration should be carefully considered to maximize potential synergy.

  • Efficacy and Immunological Assessment: Follow steps 7 and 8 from Protocol 1.

Conclusion

LTX-315 is a promising immunotherapeutic agent with a well-defined mechanism of action. The provided data and protocols offer a foundation for researchers to explore its efficacy in various preclinical cancer models, both as a monotherapy and in combination with other anticancer agents. Careful consideration of the tumor model, dosage, and administration schedule is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following LTX-315 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTX-315 is a first-in-class, nine-amino-acid oncolytic peptide with potent and localized immunostimulatory effects.[1][2] Derived from bovine lactoferricin, LTX-315 is designed to be injected directly into solid tumors.[1][3] Its primary mechanism of action involves the induction of immunogenic cell death (ICD), a unique form of cell death that triggers a robust anti-tumor immune response.[1][4][5][6] This process transforms immunologically "cold" tumors, which are largely ignored by the immune system, into "hot" tumors, characterized by significant immune cell infiltration and activity.[3][7]

The oncolytic peptide rapidly disrupts the plasma and mitochondrial membranes of cancer cells, leading to necrosis and the release of danger-associated molecular patterns (DAMPs).[1][3][6][8] Key DAMPs released include calreticulin (B1178941) (CRT), ATP, and high-mobility group box 1 (HMGB1).[6][9] These molecules act as "find me" and "eat me" signals, recruiting and activating antigen-presenting cells (APCs), such as dendritic cells (DCs), within the tumor microenvironment.[1][3][10] Activated DCs then process and present tumor antigens to T cells, leading to the priming and activation of tumor-specific cytotoxic T lymphocytes (CTLs).[3][4]

A hallmark of successful LTX-315 treatment is a significant shift in the composition of the tumor-infiltrating lymphocyte (TIL) population.[3][4] This is primarily characterized by an increase in the number of CD8+ cytotoxic T cells and a decrease in the population of immunosuppressive regulatory T cells (Tregs).[3][7] This reprogramming of the tumor microenvironment is central to the therapeutic efficacy of LTX-315, including its ability to induce the regression of not only the treated tumor but also distant, untreated lesions—an abscopal effect.[8]

Flow cytometry is an indispensable tool for quantifying these changes in the tumor immune infiltrate following LTX-315 therapy. This powerful, single-cell analysis technique allows for the precise identification and enumeration of various immune cell subsets, providing critical insights into the mechanism of action of LTX-315 and its potential as an immunotherapeutic agent.[11][12] These application notes provide a detailed protocol for the analysis of immune cells in tumors treated with LTX-315 using flow cytometry.

Data Presentation: Summary of LTX-315-Mediated Immune Cell Modulation

The following table summarizes quantitative data from preclinical and clinical studies on the effects of LTX-315 on the tumor immune microenvironment.

ParameterTumor TypeModelKey FindingsReference
CD8+ T Cell Infiltration Melanoma, Sarcoma, Breast CancerPhase I Clinical TrialIncreased CD8+ TILs in over 80% of patients.[3]
CD8+ T Cell Infiltration FibrosarcomaRatSignificant infiltration of CD8+ T cells in both treated and non-treated lesions.[8]
Regulatory T Cell (Treg) Infiltration MelanomaMouseDecreased Treg infiltration in primary treated tumors.[3][7]
Dendritic Cell (DC) Maturation MelanomaIn vitroSupernatants from LTX-315-treated melanoma cells induced DC maturation.[3][7]
PD-L1 Expression Pancreatic CancerMouseLTX-315 treatment inhibited PD-L1 expression on tumor cells.[5]
Lymphocyte Infiltration Pancreatic CancerMouseLTX-315 treatment enhanced overall lymphocyte infiltration in pancreatic tumors.[5]

Signaling Pathway and Experimental Workflow

LTX315_Mechanism_of_Action LTX-315 Mechanism of Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment LTX-315 LTX-315 Membrane_Disruption Plasma & Mitochondrial Membrane Disruption LTX-315->Membrane_Disruption Induces Necrosis Necrotic Cell Death Membrane_Disruption->Necrosis DAMPs Release of DAMPs (ATP, HMGB1, Calreticulin) Necrosis->DAMPs APC_Recruitment APC Recruitment & Maturation (e.g., DCs) DAMPs->APC_Recruitment Stimulates Antigen_Presentation Tumor Antigen Presentation APC_Recruitment->Antigen_Presentation T_Cell_Priming T Cell Priming & Activation Antigen_Presentation->T_Cell_Priming CTL_Infiltration CD8+ T Cell Infiltration T_Cell_Priming->CTL_Infiltration Treg_Reduction Regulatory T Cell (Treg) Reduction T_Cell_Priming->Treg_Reduction Tumor_Regression Tumor Regression CTL_Infiltration->Tumor_Regression Leads to Treg_Reduction->Tumor_Regression Contributes to

Caption: LTX-315 signaling pathway leading to an anti-tumor immune response.

Flow_Cytometry_Workflow Flow Cytometry Analysis Workflow Tumor_Harvest 1. Tumor Harvest (LTX-315 Treated vs. Control) Dissociation 2. Mechanical & Enzymatic Tumor Dissociation Tumor_Harvest->Dissociation Single_Cell 3. Single-Cell Suspension Preparation Dissociation->Single_Cell Staining 4. Antibody Staining (Surface & Intracellular) Single_Cell->Staining Acquisition 5. Flow Cytometry Data Acquisition Staining->Acquisition Analysis 6. Data Analysis (Gating & Quantification) Acquisition->Analysis Results Immune Cell Phenotyping Analysis->Results

Caption: Experimental workflow for flow cytometry analysis of TILs.

Experimental Protocols

Isolation of Tumor-Infiltrating Lymphocytes (TILs)

This protocol is adapted from standard methods for TIL isolation from solid tumors.[12][13][14]

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV (1 mg/mL)

  • DNase I (100 U/mL)

  • 70 µm and 40 µm cell strainers

  • Ficoll-Paque PLUS

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Excise tumors from LTX-315-treated and control animals.

  • Place each tumor in a petri dish with 5 mL of cold RPMI-1640 medium.

  • Mince the tumors into small pieces (1-2 mm³) using sterile scalpels.

  • Transfer the minced tissue to a 50 mL conical tube containing 10 mL of digestion buffer (RPMI-1640 with 1 mg/mL Collagenase IV and 100 U/mL DNase I).

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Stop the digestion by adding 20 mL of RPMI-1640 with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.

  • Centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 5 mL of PBS.

  • Carefully layer the cell suspension onto 5 mL of Ficoll-Paque PLUS in a 15 mL conical tube.

  • Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

  • Collect the lymphocyte layer (buffy coat) and transfer to a new 15 mL conical tube.

  • Wash the cells with 10 mL of PBS and centrifuge at 500 x g for 5 minutes.

  • If significant red blood cell contamination is present, resuspend the pellet in 1 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature. Add 10 mL of PBS and centrifuge.

  • Resuspend the final cell pellet in flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

Flow Cytometry Staining

Antibody Panel: This suggested panel is designed to identify key T cell subsets and dendritic cells.

MarkerFluorochromeCell Type/Function
Live/Dead Staine.g., Zombie AquaViability Marker
CD45AF700Pan-Leukocyte Marker
CD3PE-Cy7T Cell Marker
CD4APCHelper T Cell Marker
CD8PerCP-Cy5.5Cytotoxic T Cell Marker
FoxP3PERegulatory T Cell Marker (intracellular)
CD11cFITCDendritic Cell Marker
MHC Class IIBV605Antigen Presentation Marker (on DCs)
CD86BV786Co-stimulatory Marker (on DCs)

Staining Procedure:

  • Adjust the cell concentration to 1 x 10^7 cells/mL in staining buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom plate or into flow cytometry tubes.

  • Add the Live/Dead stain according to the manufacturer's instructions and incubate.

  • Wash the cells with staining buffer.

  • Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes.

  • Add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, CD11c, MHC Class II, CD86) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • For intracellular staining of FoxP3, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's protocol.

  • Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in 200 µL of staining buffer for flow cytometry acquisition.

Data Acquisition and Analysis

Gating Strategy:

  • Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the lymphocyte and myeloid populations to exclude debris.

  • Singlet Gating: Use FSC-A vs. FSC-H to exclude doublets.

  • Live/Dead Staining: Gate on the live cell population (negative for the viability dye).

  • CD45+ Gating: From the live singlets, gate on the CD45+ population to select all immune cells.

  • T Cell Gating: From the CD45+ population, gate on CD3+ cells to identify T cells.

    • CD4+ and CD8+ T Cells: From the CD3+ gate, create a plot of CD4 vs. CD8 to identify CD4+ helper T cells and CD8+ cytotoxic T cells.

    • Regulatory T Cells: From the CD4+ gate, create a plot of FoxP3 to identify CD4+FoxP3+ Tregs.

  • Dendritic Cell Gating: From the CD45+ CD3- population, gate on CD11c+ cells to identify dendritic cells.

    • DC Activation: Analyze the expression of MHC Class II and CD86 on the CD11c+ population.

This comprehensive approach will allow for a detailed characterization of the immune response to LTX-315, providing valuable data for preclinical and clinical research.

References

Troubleshooting & Optimization

Managing adverse effects of LTX-315 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LTX-315 in animal studies. The information is designed to help manage potential adverse effects and ensure the successful execution of experiments.

Troubleshooting Guides

This section offers guidance on identifying and managing potential adverse effects during LTX-315 administration in animal models. The observed adverse events in human clinical trials, such as injection site reactions, vascular disorders (hypotension, flushing), and hypersensitivity reactions, serve as a basis for what to monitor in preclinical studies.[1]

Issue 1: Injection Site Reactions

Symptoms:

  • Erythema (redness), edema (swelling), and tenderness at the injection site.

  • Potential for local tissue necrosis at higher concentrations due to the lytic mechanism of action of LTX-315.[2][3]

Possible Causes:

  • LTX-315's direct membranolytic effect on cells.[2][3]

  • Inflammatory response triggered by the release of Damage-Associated Molecular Patterns (DAMPs).[2]

  • Injection volume too large for the tumor size.

  • Needle gauge too large, causing excessive tissue damage.

Suggested Actions:

StepActionRationale
1 Monitor Closely Observe animals for the first few hours post-injection for signs of severe local reactions.
2 Optimize Injection Volume Ensure the injection volume is appropriate for the tumor size. A common protocol uses a 50 µL volume for tumors 60-100 mm³.
3 Adjust Needle Gauge Use the smallest practical needle gauge to minimize tissue trauma during injection.
4 Cold Compress (use with caution) In cases of severe swelling, a brief, localized cold compress may help reduce inflammation. Consult with veterinary staff.
5 Analgesics If signs of pain or distress are observed, administer analgesics as per approved institutional protocols.
6 Document and Score Systematically document the severity of injection site reactions using a standardized scoring system (e.g., Draize scale for skin irritation).
Issue 2: Systemic Vascular Effects (Hypotension and Flushing)

Symptoms:

  • Hypotension: A sudden drop in blood pressure. In rodents, this may manifest as lethargy, decreased activity, or prostration.[4]

  • Flushing: Visible reddening of the skin, particularly in hairless areas like ears and paws.

Possible Causes:

  • Systemic exposure to LTX-315 leading to vasodilation.

  • Release of inflammatory mediators into circulation.

Suggested Actions:

StepActionRationale
1 Monitor Vital Signs If available, use non-invasive or telemetric methods to monitor blood pressure and heart rate in a subset of animals.[4]
2 Observe Behavior Closely monitor animals for changes in activity levels, posture, and responsiveness immediately following injection.
3 Ensure Hydration Provide easy access to drinking water or administer subcutaneous fluids if dehydration is a concern, as per veterinary guidance.
4 Reduce Dose or Concentration If hypotension is consistently observed, consider a dose de-escalation study to determine a better-tolerated dose.
5 Maintain Thermoneutrality Keep animals in a warm, quiet environment to prevent exacerbation of shock-like symptoms.
Issue 3: Hypersensitivity/Anaphylactoid Reactions

Symptoms:

  • Rapid onset of clinical signs such as piloerection, labored breathing, cyanosis (blueish discoloration of skin), prostration, or convulsions.

  • A significant drop in body temperature is a key indicator of anaphylaxis in mice.[5]

Possible Causes:

  • IgE-mediated or non-IgE-mediated mast cell degranulation upon exposure to LTX-315.

Suggested Actions:

StepActionRationale
1 Immediate Veterinary Consultation Anaphylaxis is a medical emergency. Seek immediate veterinary assistance.
2 Administer Epinephrine As per veterinary direction, administer epinephrine, which is the first-line treatment for anaphylaxis.
3 Supportive Care Provide supplemental oxygen and maintain body temperature with a warming pad.
4 Pre-treatment (for future studies) If hypersensitivity is a recurring issue, consider pre-treatment with antihistamines, though this may interfere with the immune-stimulatory mechanism of LTX-315.[6] This should be carefully considered and justified in the study design.
5 Dose Escalation For initial studies, a dose-escalation design can help identify a dose that minimizes the risk of severe hypersensitivity.

Summary of Potential Adverse Effects and Management in Animal Studies

Adverse EffectSpecies (Observed/Potential)Potential Clinical SignsMonitoring ParametersManagement/Mitigation Strategies
Injection Site Reactions Mouse, Rat[7]Redness, swelling, tenderness, local necrosisVisual inspection, caliper measurements of swelling, behavioral signs of painOptimize injection volume and needle gauge; provide analgesia as needed.
Hypotension Rodents (potential)Lethargy, decreased activity, prostrationBlood pressure monitoring (telemetry or tail-cuff), heart rate, behavioral assessmentEnsure hydration; dose reduction; maintain thermoneutral environment.[4][8]
Flushing Rodents (potential)Reddening of ears and pawsVisual inspectionMonitor and record; typically transient.
Hypersensitivity/ Anaphylaxis Mouse, Rat (potential)[9]Labored breathing, prostration, drop in body temperature, piloerectionRectal temperature, respiratory rate, visual observation of clinical signsImmediate veterinary care, epinephrine, supportive care (oxygen, warmth).[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LTX-315 and how does it relate to its adverse effects?

A1: LTX-315 is an oncolytic peptide that acts by directly disrupting the plasma and mitochondrial membranes of cancer cells, leading to necrotic cell death.[2][3][10] This rapid cell lysis releases tumor antigens and DAMPs, which stimulates an anti-tumor immune response.[2][11] The adverse effects are closely linked to this mechanism. Local injection site reactions are a direct consequence of its membranolytic activity and the subsequent inflammation. Systemic effects like hypotension and flushing may be due to the release of inflammatory mediators into the bloodstream.

Q2: What is a standard protocol for intratumoral administration of LTX-315 in mice?

A2: A commonly cited protocol involves the intratumoral injection of 1 mg of LTX-315 in a 50 µL volume of a suitable vehicle like saline or PBS.[7] This is often administered daily for three consecutive days into established tumors of approximately 60-100 mm³. However, the optimal dose and schedule may vary depending on the tumor model and study objectives.

Q3: Are there any known off-target toxicities of LTX-315 in animal studies?

A3: Preclinical studies have generally reported that LTX-315 has lower toxicity toward normal cells compared to cancer cells.[12] Many efficacy-focused animal studies report no signs of systemic adverse events.[2] However, the potential for systemic effects exists, as indicated by the adverse events seen in human clinical trials.[1] Dedicated preclinical safety and toxicology studies would provide more detailed information.

Q4: How can I monitor for hypotension in rodents during my experiment?

A4: Monitoring hypotension in rodents can be done using several methods. Non-invasive tail-cuff systems can provide intermittent blood pressure readings. For continuous monitoring, radiotelemetry is the gold standard, involving the surgical implantation of a pressure-sensing catheter.[4] Close observation of the animal's behavior for signs of lethargy or reduced activity can also be an indicator.[13]

Q5: What is the "abscopal effect" and has it been observed with LTX-315 in animal models?

A5: The abscopal effect refers to the regression of untreated tumors at a distance from the primary, treated tumor. This is an immune-mediated phenomenon. Yes, the abscopal effect has been demonstrated with LTX-315 in a rat sarcoma model, where treatment of a primary tumor led to the regression of distant, untreated lesions, associated with an influx of CD8+ T cells in both treated and untreated tumors.[11]

Visualizations

Signaling and Experimental Diagrams

LTX315_Mechanism_of_Action cluster_direct_effects Direct Oncolytic Effects cluster_immune_activation Immune Activation Cascade LTX-315 LTX-315 Tumor_Cell_Membrane Tumor Cell Membrane Disruption LTX-315->Tumor_Cell_Membrane Mitochondria Mitochondrial Membrane Disruption LTX-315->Mitochondria Necrotic_Cell_Death Necrotic Cell Death Tumor_Cell_Membrane->Necrotic_Cell_Death Mitochondria->Necrotic_Cell_Death DAMPs_Release Release of DAMPs (ATP, HMGB1, etc.) Necrotic_Cell_Death->DAMPs_Release Antigen_Release Release of Tumor Antigens Necrotic_Cell_Death->Antigen_Release DC_Maturation Dendritic Cell (DC) Maturation & Activation DAMPs_Release->DC_Maturation Antigen_Release->DC_Maturation T_Cell_Priming T-Cell Priming and Activation DC_Maturation->T_Cell_Priming T_Cell_Infiltration CD8+ T-Cell Infiltration into Tumor T_Cell_Priming->T_Cell_Infiltration Tumor_Regression Systemic Anti-Tumor Immunity & Regression T_Cell_Infiltration->Tumor_Regression Adverse_Effect_Troubleshooting_Workflow Start LTX-315 Administration Observation Observe Animal for Adverse Effects Start->Observation Decision Adverse Event Observed? Observation->Decision No_AE Continue Monitoring & Document Decision->No_AE No AE_Type Type of AE? Decision->AE_Type Yes No_AE->Observation Local Injection Site Reaction AE_Type->Local Local Systemic Systemic Reaction AE_Type->Systemic Systemic Anaphylaxis Hypersensitivity/ Anaphylaxis AE_Type->Anaphylaxis Severe Manage_Local Manage Local Reaction (e.g., Analgesia) Local->Manage_Local Manage_Systemic Manage Systemic Reaction (e.g., Supportive Care) Systemic->Manage_Systemic Manage_Anaphylaxis EMERGENCY Veterinary Intervention (e.g., Epinephrine) Anaphylaxis->Manage_Anaphylaxis Document Document Findings & Adjust Protocol Manage_Local->Document Manage_Systemic->Document Manage_Anaphylaxis->Document

References

Optimizing LTX-315 delivery for enhanced tumor penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the delivery of LTX-315 for enhanced tumor penetration and efficacy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during LTX-315 experimentation.

Frequently Asked Questions (FAQs)

Q1: What is LTX-315 and what is its primary mechanism of action?

A1: LTX-315 is a first-in-class oncolytic peptide derived from human lactoferrin.[1] Its mechanism of action is twofold:

  • Direct Oncolysis: LTX-315 directly binds to and lyses tumor cell membranes, leading to tumor cell necrosis.[1][2] This membranolytic effect also extends to the mitochondria within cancer cells.[3]

  • Immune Stimulation: The lysis of tumor cells releases tumor-associated antigens (TAAs) and Damage-Associated Molecular Patterns (DAMPs), such as HMGB1 and ATP.[4][5][6] This process induces an inflammatory response, leading to the infiltration of immune cells, particularly CD8+ T cells, into the tumor microenvironment.[4][6] This effectively transforms immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing.[7]

Q2: Why is intratumoral injection the designated route of administration for LTX-315?

A2: Intratumoral injection is the primary route of administration for LTX-315 to concentrate its oncolytic and immunostimulatory effects directly within the tumor microenvironment. This localized delivery aims to maximize the direct killing of cancer cells and initiate a robust anti-tumor immune response at the site of the tumor, which can then lead to systemic effects (abscopal effect).[8]

Q3: What are the known challenges associated with peptide therapeutics like LTX-315?

A3: Peptide therapeutics, in general, can face challenges such as metabolic instability and poor bioavailability when administered systemically.[9] While intratumoral injection of LTX-315 mitigates some of these issues, challenges related to achieving uniform distribution and sufficient penetration throughout the entire tumor mass remain critical for optimal efficacy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent tumor regression after LTX-315 injection. 1. Suboptimal intratumoral distribution: The peptide may not be reaching all areas of the tumor, particularly in larger or denser tumors. 2. Tumor heterogeneity: Different regions of the tumor may have varying sensitivity to LTX-315. 3. Immunosuppressive tumor microenvironment: High levels of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) may dampen the induced anti-tumor immune response.1. Optimize injection technique: Use a multi-site injection pattern within the tumor to ensure broader distribution. Consider image-guidance (e.g., ultrasound) for more precise delivery in larger, non-palpable tumors. 2. Combination therapy: Consider combining LTX-315 with other therapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4), which have shown synergistic effects in preclinical models.[8] 3. Assess the tumor microenvironment: Characterize the immune cell infiltrate before and after treatment to understand the baseline immune status and the changes induced by LTX-315.
Difficulty in isolating viable Tumor-Infiltrating Lymphocytes (TILs) for downstream analysis after LTX-315 treatment. Extensive tumor necrosis: LTX-315-induced necrosis can be substantial, making it challenging to recover viable cells for analysis.[2]Optimize biopsy timing and location: Collect tumor biopsies from the periphery of the injected lesion where viable tissue is more likely to be present. Adjust the timing of biopsy collection post-injection to balance immune infiltration with the extent of necrosis.
High variability in experimental results between animals. 1. Inconsistent injection technique: Variations in injection depth, volume, and speed can lead to inconsistent drug distribution. 2. Differences in tumor size and vascularization: Larger or poorly vascularized tumors may present greater barriers to peptide penetration.1. Standardize injection protocol: Develop a detailed and standardized protocol for intratumoral injections, including needle gauge, injection volume relative to tumor size, and injection rate. 2. Tumor size matching: Ensure that tumors are of a consistent size across all experimental groups at the time of treatment initiation.

Quantitative Data Summary

Table 1: Preclinical Efficacy of LTX-315 in Murine Tumor Models

Tumor ModelTreatment RegimenOutcomeReference
B16 MelanomaIntratumoral LTX-315Complete regression in 80% of animals.[1]
MCA205 SarcomaIntratumoral LTX-315Complete regression of small tumors (20-25 mm²).[1][8]
Rat FibrosarcomaIntratumoral LTX-315Complete regression and systemic immune response.[10]

Table 2: Clinical Response to Intratumoral LTX-315 in a Phase I Trial

ParameterResultReference
Substantial volume reduction of injected tumors (≥30%)29% of patients[11][12]
Increase in intralesional CD8+ T cells post-treatment86% of evaluable biopsies[11][12]
Most common treatment-related adverse events (Grade 1-2)Transient hypotension (46%), flushing (28%), injection site reactions (38%)[11][12]

Experimental Protocols

Protocol 1: Intratumoral Injection of LTX-315 in a Murine Model
  • Animal Model: Establish subcutaneous tumors (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma) in C57BL/6 mice.

  • Tumor Measurement: Monitor tumor growth with calipers. Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).

  • LTX-315 Preparation: Reconstitute lyophilized LTX-315 in sterile, preservative-free 0.9% saline to the desired concentration (e.g., 20 mg/mL).

  • Injection Procedure:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Using a 29-gauge insulin (B600854) syringe, inject a defined volume of the LTX-315 solution (e.g., 50 µL) directly into the center of the tumor.

    • For larger tumors, consider multiple injections at different sites within the tumor to ensure even distribution.

    • Administer injections according to the planned schedule (e.g., daily for 3 consecutive days).

  • Monitoring: Monitor tumor growth and the overall health of the mice regularly.

Protocol 2: Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
  • Tissue Preparation:

    • Harvest tumors at a specified time point after LTX-315 treatment.

    • Fix the tumors in 10% neutral buffered formalin for 24 hours.

    • Process and embed the fixed tissue in paraffin.

    • Cut 4-5 µm sections and mount them on charged slides.

  • Staining Procedure:

    • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

    • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

    • Primary Antibody Incubation: Incubate sections with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8) overnight at 4°C.

    • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.

    • Counterstaining: Counterstain with hematoxylin.

  • Analysis:

    • Dehydrate, clear, and mount the slides.

    • Visualize under a light microscope and quantify the number of CD8+ T cells per unit area within the tumor.

Visualizations

LTX_315_Mechanism_of_Action cluster_direct_oncolysis Direct Oncolysis cluster_immune_stimulation Immune Stimulation LTX315 LTX-315 TumorCell Tumor Cell Membrane LTX315->TumorCell Binds and disrupts Mitochondria Mitochondria LTX315->Mitochondria Disrupts Lysis Cell Lysis (Necrosis) TumorCell->Lysis Leads to Mitochondria->Lysis DAMPs Release of DAMPs (HMGB1, ATP) Lysis->DAMPs TAAs Release of Tumor Antigens (TAAs) Lysis->TAAs APC Antigen Presenting Cell (APC) DAMPs->APC Activates TAAs->APC Uptake and Presentation TCell CD8+ T Cell APC->TCell Activates and Primes TumorCellKilling Tumor Cell Killing TCell->TumorCellKilling Mediates

Caption: Mechanism of action of LTX-315.

Experimental_Workflow_Tumor_Penetration cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis Tumor_Implantation Tumor Implantation (e.g., B16-F10 in C57BL/6) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Intratumoral Injection of LTX-315 Tumor_Growth->Treatment Tumor_Harvest Tumor Harvest at Defined Timepoints Treatment->Tumor_Harvest Quantification Quantification of Tumor Regression Treatment->Quantification IHC Immunohistochemistry (e.g., for CD8+ T cells) Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry (for immune cell profiling) Tumor_Harvest->Flow_Cytometry Microscopy Fluorescence Microscopy (if using labeled LTX-315) Tumor_Harvest->Microscopy Immune_Profiling Immune Cell Infiltration and Activation Status IHC->Immune_Profiling Flow_Cytometry->Immune_Profiling Penetration_Assessment Assessment of LTX-315 Distribution Microscopy->Penetration_Assessment

Caption: Experimental workflow for assessing LTX-315 efficacy.

References

LTX-315 Technical Support Center: Enhancing the Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LTX-315, a first-in-class oncolytic peptide. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to optimize your experiments and improve the therapeutic window of this promising immunotherapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LTX-315?

A1: LTX-315 exerts a dual mechanism of action. Firstly, it directly lyses tumor cells by disrupting their plasma and mitochondrial membranes.[1][2][3] This leads to the release of tumor antigens and damage-associated molecular patterns (DAMPs), such as ATP and high-mobility group box 1 (HMGB1).[4][5][6] Secondly, the release of these molecules induces an immunogenic cell death (ICD), which activates the innate and adaptive immune systems.[4][5] This process leads to the maturation of dendritic cells (DCs), infiltration of CD8+ T cells into the tumor, and the development of a systemic anti-tumor immune response.[1][2][7]

Q2: What is the recommended route of administration for LTX-315 in preclinical models?

A2: In preclinical studies, LTX-315 is typically administered via intratumoral (i.t.) injection directly into the established tumor.[8][9] This localized delivery method aims to maximize the oncolytic effect within the tumor microenvironment while minimizing potential systemic toxicities.

Q3: What are the known challenges associated with LTX-315 administration?

A3: The primary challenges observed in clinical trials are related to local injection site reactions, including pain, swelling, and redness.[1][3] Additionally, systemic administration has been associated with toxicity, limiting its use to local intratumoral injections.[1] Hypersensitivity or anaphylactic reactions have also been reported as a grade 3 adverse event in a small percentage of patients.[1][7]

Q4: Can LTX-315 be combined with other cancer therapies?

A4: Yes, preclinical and clinical studies have shown that LTX-315 can be effectively combined with other immunotherapies, particularly immune checkpoint inhibitors like anti-CTLA-4 and anti-PD-1 antibodies.[4] This combination has been shown to enhance the anti-tumor immune response and improve efficacy.[4] Combination with chemotherapy has also been explored.[10]

Troubleshooting Guides

This section addresses common issues that may arise during in vitro and in vivo experiments with LTX-315.

Issue Potential Cause(s) Recommended Solution(s)
In Vitro Experiments
High variability in cytotoxicity assays (e.g., MTT, LDH) - Inconsistent cell seeding density.- Peptide aggregation.- Pipetting errors.- Contamination of cell cultures.- Ensure a homogenous single-cell suspension before seeding.- Prepare fresh LTX-315 solutions and vortex before use. Consider using a low-protein binding plate.- Use calibrated pipettes and proper technique.- Regularly test for mycoplasma and maintain aseptic technique.
Low or no cytotoxic effect observed - Incorrect peptide concentration.- Peptide degradation.- Cell line is resistant to LTX-315.- Insufficient incubation time.- Verify the concentration of your LTX-315 stock solution.- Store LTX-315 as recommended and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.- Test a range of concentrations and include a sensitive positive control cell line.- Perform a time-course experiment to determine the optimal incubation time for your cell line.
Difficulty in detecting DAMP release (ATP, HMGB1) - Assay performed at a suboptimal time point.- Low sensitivity of the detection kit.- DAMP degradation.- Insufficient cell numbers.- DAMP release is a rapid event. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to capture the peak release.[6]- Use a high-sensitivity luciferase-based assay for ATP and an ELISA or Western blot for HMGB1.[6]- Use appropriate inhibitors of ATPases (e.g., ARL 67156) in your ATP assay. Collect supernatants promptly for HMGB1 analysis.- Ensure a sufficient number of cells are treated to generate a detectable signal.
In Vivo Experiments
Injection site reactions (swelling, necrosis) - High concentration of LTX-315.- Rapid injection rate.- Inflammatory response to the peptide.- Consider reducing the concentration or the total dose of LTX-315.- Inject the solution slowly and evenly throughout the tumor.- This is an expected on-target effect. Monitor the animals closely and provide supportive care as per institutional guidelines. For experimental purposes, this indicates a local inflammatory response.
Inconsistent tumor regression - Heterogeneity in tumor size at the start of treatment.- Inaccurate intratumoral injection.- Insufficient dose or frequency of administration.- Randomize animals into treatment groups based on tumor volume.- Use imaging guidance (e.g., ultrasound) for precise injection, especially for deeper tumors.- Optimize the dosing regimen by testing different doses and injection schedules.
Difficulty in analyzing tumor-infiltrating lymphocytes (TILs) - Poor single-cell suspension from tumor tissue.- Low number of TILs in the tumor.- Inappropriate antibody panel for flow cytometry.- Use an optimized tumor dissociation kit and protocol to obtain a viable single-cell suspension.- LTX-315 is known to increase TILs. Ensure analysis is performed at an appropriate time point post-treatment (e.g., 7-14 days).- Use a well-validated antibody panel to identify key immune cell subsets (e.g., CD45, CD3, CD4, CD8, NK1.1). Include viability dyes to exclude dead cells.

Experimental Protocols & Data

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of LTX-315 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • LTX-315 stock solution (e.g., 1 mg/mL in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of LTX-315 in culture medium.

  • Remove the culture medium from the wells and add 100 µL of the LTX-315 dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no LTX-315 (negative control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

Quantitative Data: LTX-315 IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
B16F10Murine Melanoma~72
A375Human Melanoma~10-202
CT26Murine Colon Carcinoma~5-15Not Specified
4T1Murine Breast Cancer~10-20Not Specified
A431Human Epidermoid CarcinomaNot SpecifiedNot Specified

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

In Vivo Tumor Model and Treatment

Objective: To evaluate the anti-tumor efficacy of intratumoral LTX-315 in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 for B16F10 tumors, BALB/c for CT26 or 4T1 tumors)

  • Tumor cells (e.g., B16F10, CT26, 4T1)

  • Sterile PBS

  • LTX-315 solution (e.g., 1 mg/mL in sterile saline)

  • Insulin syringes with 28-30 gauge needles

  • Calipers for tumor measurement

Protocol:

  • Inject a suspension of tumor cells (e.g., 0.5-1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.

  • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.

  • For the treatment group, administer LTX-315 via intratumoral injection. A typical dose is 50 µL of a 1 mg/mL solution. The injection schedule can vary, for example, daily for 3 consecutive days.

  • The control group should receive intratumoral injections of the vehicle (e.g., sterile saline).

  • Continue to monitor tumor growth and the overall health of the animals.

  • At the end of the study, or when tumors reach the predetermined endpoint, euthanize the animals and excise the tumors for further analysis (e.g., histology, flow cytometry).

Quantitative Data: Preclinical Efficacy of LTX-315

Animal ModelTreatmentOutcome
B16F10 MelanomaLTX-315 (i.t.)Complete tumor regression in a significant proportion of animals.
CT26 Colon CarcinomaLTX-315 (i.t.)Significant tumor growth inhibition.
4T1 Breast CancerLTX-315 (i.t.)Tumor growth delay and increased survival.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Objective: To quantify the infiltration of immune cells, particularly CD8+ T cells, into the tumor microenvironment following LTX-315 treatment.

Materials:

  • Excised tumors

  • Tumor dissociation kit (e.g., containing collagenase and DNase)

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

  • Red blood cell lysis buffer

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1)

  • Viability dye (e.g., 7-AAD, DAPI)

  • Flow cytometer

Protocol:

  • Mince the excised tumors into small pieces and digest them using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with FACS buffer and count them.

  • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software, gating on live, single cells, and then on CD45+ immune cells to identify different lymphocyte populations (e.g., CD3+CD8+ T cells).

Quantitative Data: Impact of LTX-315 on CD8+ T Cell Infiltration

Animal ModelLTX-315 TreatmentFold Increase in CD8+ TILs (approx.)
B16F10 MelanomaYes5-10 fold
CT26 Colon CarcinomaYes3-7 fold
4T1 Breast CancerYes4-8 fold

Visualizations

Signaling Pathways and Experimental Workflows

LTX315_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_immune_response Immune Response Tumor Cell Tumor Cell DAMPs DAMPs (ATP, HMGB1) Tumor Cell->DAMPs Release Tumor Antigens Tumor Antigens Tumor Cell->Tumor Antigens Release Mitochondria Mitochondria Plasma Membrane Plasma Membrane DC Dendritic Cell (DC) DAMPs->DC Activate & Mature Tumor Antigens->DC Uptake CD8 T Cell CD8+ T Cell DC->CD8 T Cell Antigen Presentation Tumor Lysis Tumor Cell Lysis CD8 T Cell->Tumor Lysis Mediates LTX-315 LTX-315 LTX-315->Tumor Cell Disrupts Membranes

Caption: Mechanism of action of LTX-315 leading to immunogenic cell death.

Experimental_Workflow_In_Vivo Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Intratumoral Injection Intratumoral Injection (LTX-315 or Vehicle) Randomization->Intratumoral Injection Tumor Measurement & Analysis Tumor Measurement & Endpoint Analysis Intratumoral Injection->Tumor Measurement & Analysis TIL_Analysis_Workflow Tumor Excision Tumor Excision Tumor Dissociation Tumor Dissociation Tumor Excision->Tumor Dissociation Single-Cell Suspension Single-Cell Suspension Tumor Dissociation->Single-Cell Suspension Antibody Staining Antibody Staining Single-Cell Suspension->Antibody Staining Flow Cytometry Flow Cytometry Antibody Staining->Flow Cytometry

References

LTX-315 Technical Support Center: Formulation Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the formulation of the oncolytic peptide LTX-315. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized LTX-315?

For biophysical studies, LTX-315 can be solubilized in deionized, Milli-Q-treated water.[1] Given its cationic nature, LTX-315 exhibits good aqueous solubility.[2][3] For in vivo preclinical studies, LTX-315 has been administered intratumorally at concentrations of 20 mg/ml.[4][5]

Q2: What is the net charge of LTX-315 at physiological pH?

LTX-315 is a synthetic 9-mer peptide with a net positive charge of +6 at physiological pH.[2] This cationic property is crucial for its selective interaction with the negatively charged membranes of cancer cells.[2][6][7]

Q3: What is the stability of LTX-315 in solution?

While specific data on the long-term stability of LTX-315 in various buffers is not extensively published, a study on derivatives of LTX-315 highlighted efforts to improve proteolytic stability for sustained anticancer efficiency.[8][9] As a general consideration for peptide therapeutics, stability in aqueous solutions can be a concern, and it is advisable to use freshly prepared solutions or conduct stability studies for your specific experimental conditions.

Q4: Can I freeze and thaw LTX-315 solutions?

The effect of freeze-thaw cycles on LTX-315 stability and activity has not been specifically documented in the reviewed literature. For peptide-based therapeutics, repeated freeze-thaw cycles can lead to aggregation and loss of activity. It is generally recommended to aliquot solutions upon reconstitution and store them at appropriate temperatures to avoid repeated freezing and thawing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation or cloudiness observed upon reconstitution or during storage. Poor solubility in the chosen buffer: Although LTX-315 has good aqueous solubility, high concentrations or specific buffer components might reduce its solubility. pH of the solution: The solubility of peptides is often pH-dependent. Aggregation: Peptides can self-assemble and aggregate, leading to precipitation.- Reconstitute in sterile, deionized water first before diluting in your desired buffer. - Ensure the pH of your final solution is compatible with LTX-315's cationic nature. A neutral to slightly acidic pH is generally a good starting point for cationic peptides. - If aggregation is suspected, consider using excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbates) at low concentrations, though specific compatibility with LTX-315 needs to be empirically determined.
Inconsistent or lower-than-expected in vitro/in vivo activity. Peptide degradation: Peptides can be susceptible to enzymatic degradation or chemical instability in solution. Aggregation: Aggregated peptides may have reduced biological activity. Adsorption to labware: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration.- Prepare fresh solutions before each experiment. - For in vivo studies, ensure the formulation is administered promptly after preparation. - To assess aggregation, techniques like Dynamic Light Scattering (DLS) or size-exclusion chromatography can be employed.[10] - Consider using low-adsorption microplates and pipette tips. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) might be necessary for sensitive in vitro assays, but its compatibility with LTX-315 and the specific assay should be validated.
High variability between experimental replicates. Inhomogeneous solution: The peptide may not be fully dissolved or may be starting to aggregate. Inaccurate pipetting of viscous solutions: High concentrations of peptides can sometimes lead to viscous solutions.- Ensure the peptide is completely dissolved by gentle vortexing or inversion after reconstitution. - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of potentially viscous solutions.

Physicochemical Properties of LTX-315

PropertyValue/DescriptionReference(s)
Amino Acid Sequence A 9-mer synthetic peptide derived from bovine lactoferricin.[2]
Net Charge (Physiological pH) +6[2]
Conformation in Solution Random coil structure.[2]
Hydrophobicity Contains three tryptophan residues and one non-conventional amino acid, diphenylalanine, contributing to its hydrophobicity.[2]
Solubility Good aqueous solubility.[2][3]

Experimental Protocols

1. Reconstitution of Lyophilized LTX-315 for In Vitro Biophysical Studies

  • Objective: To prepare a stock solution of LTX-315 for use in biophysical assays such as Dynamic Light Scattering (DLS) or Circular Dichroism (CD).

  • Materials:

    • Lyophilized LTX-315 powder

    • Deionized, Milli-Q-treated water

    • Sterile, low-adsorption microcentrifuge tubes

  • Procedure:

    • Allow the lyophilized LTX-315 vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the required volume of Milli-Q water to the vial to achieve the desired stock concentration (e.g., 20 µM).

    • Gently vortex or invert the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking which may induce aggregation.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Use the freshly prepared solution for your experiments. For short-term storage, consult the manufacturer's recommendations, though preparing fresh is ideal.

2. Assessment of LTX-315 Induced Membrane Disruption using Dynamic Light Scattering (DLS)

  • Objective: To evaluate the effect of LTX-315 on the size distribution of lipid vesicles as an indicator of membrane disruption and aggregation.

  • Materials:

    • LTX-315 stock solution (e.g., 20 µM)

    • Suspension of lipid vesicles (e.g., ~85 nm diameter) with varying surface charges (e.g., negatively charged, zwitterionic, and positively charged).

    • DLS instrument.

  • Procedure:

    • Measure the initial size distribution of the different lipid vesicle suspensions as a baseline.

    • Incubate the lipid vesicles with LTX-315 at a fixed concentration (e.g., final concentration of 20 µM LTX-315 with 1 mM lipid vesicles) for a defined period (e.g., 30 minutes) at room temperature.

    • After incubation, measure the size distribution of the peptide-treated vesicle solutions using DLS.

    • Expected Outcome: An increase in the mean vesicle diameter, particularly for negatively charged vesicles, indicates peptide-induced disruption and aggregation.[11]

Visualizations

LTX315_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell cluster_immune_response Immune Response LTX-315 LTX-315 Plasma_Membrane Plasma Membrane Negatively Charged LTX-315->Plasma_Membrane Electrostatic Interaction Cancer_Cell Cancer_Cell Tumor_Cell_Lysis Tumor Cell Lysis Mitochondria Mitochondria Plasma_Membrane->Mitochondria Membrane Disruption & Internalization DAMPs DAMPs (ATP, HMGB1, Cytochrome C) Mitochondria->DAMPs Disruption & Release Immune_Cell_Activation Immune Cell Activation (e.g., Dendritic Cells) DAMPs->Immune_Cell_Activation Release into TME T_Cell_Response Tumor-Specific T-Cell Response Immune_Cell_Activation->T_Cell_Response T_Cell_Response->Tumor_Cell_Lysis

Caption: Mechanism of Action of LTX-315.

Troubleshooting_Workflow Start Start Problem_Observed Problem Observed? (e.g., precipitation, low activity) Start->Problem_Observed Check_Reconstitution Review Reconstitution Protocol - Correct solvent? - Gentle mixing? Problem_Observed->Check_Reconstitution Yes End End Problem_Observed->End No Check_Solution_pH Verify Solution pH Check_Reconstitution->Check_Solution_pH Assess_Aggregation Assess for Aggregation (e.g., DLS) Check_Solution_pH->Assess_Aggregation Consider_Excipients Consider Formulation Adjustment (e.g., add excipients) Assess_Aggregation->Consider_Excipients Aggregation Detected Assess_Aggregation->End No Aggregation, Investigate Other Causes Consider_Excipients->End

Caption: LTX-315 Formulation Troubleshooting Workflow.

References

Technical Support Center: Enhancing the Abscopal Effect of LTX-315 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LTX-315 to enhance the abscopal effect in preclinical and clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your experimental design and interpretation.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with LTX-315, providing potential causes and solutions in a question-and-answer format.

Question/Issue Potential Cause(s) Suggested Solution(s)
No or weak abscopal effect observed in our animal model. 1. Suboptimal LTX-315 dosage or administration schedule: The dose might be too low to induce sufficient immunogenic cell death (ICD), or the injection frequency may not be optimal. 2. Immunocompromised animal model: The abscopal effect is T-cell dependent.[1][2] 3. Tumor model resistance: Some tumor models are inherently "cold" with a highly immunosuppressive microenvironment. 4. Insufficient time for immune response development: The abscopal effect is a delayed response that relies on the generation of a systemic anti-tumor immunity.1. Dose-escalation study: Perform a dose-ranging study to determine the optimal LTX-315 concentration for your specific tumor model. Consider adjusting the injection frequency and duration.[3] 2. Use immunocompetent animal models: Ensure the use of syngeneic tumor models in immunocompetent mice (e.g., C57BL/6, BALB/c) or rats. 3. Combination therapy: Combine LTX-315 with immune checkpoint inhibitors (e.g., anti-CTLA-4, anti-PD-1) to overcome immune suppression.[4] Preclinical studies have shown synergy with these agents. 4. Extended observation period: Monitor tumor growth in both the primary and distant sites for a longer duration post-treatment.
High variability in tumor regression between animals. 1. Inconsistent intratumoral injection: Uneven distribution of LTX-315 within the tumor can lead to variable responses. 2. Tumor heterogeneity: Differences in the tumor microenvironment and antigenicity between individual tumors. 3. Animal health status: Underlying health issues can impact the immune response.1. Standardize injection technique: Inject LTX-315 slowly and at multiple points within the tumor to ensure even distribution. Use imaging guidance if possible. 2. Increase sample size: A larger cohort of animals can help to account for biological variability. 3. Monitor animal health: Ensure all animals are healthy and of a similar age and weight at the start of the experiment.
Toxicity observed in treated animals (e.g., excessive inflammation, weight loss). 1. LTX-315 dose is too high: The membranolytic action of LTX-315 can cause local and systemic toxicity at high concentrations.[5] 2. Rapid tumor lysis syndrome: Massive and rapid tumor cell death can lead to a systemic inflammatory response.1. Dose reduction: Lower the dose of LTX-315 administered. 2. Fractionated dosing: Administer the total dose in smaller, more frequent injections. 3. Supportive care: Provide supportive care to manage symptoms of toxicity.
Difficulty in assessing immune cell infiltration in tumors. 1. Inadequate tissue processing: Poor dissociation of tumors can lead to loss of viable immune cells. 2. Incorrect flow cytometry panel or gating strategy: Improper selection of antibodies or gating can lead to inaccurate quantification of immune cell populations.1. Optimized tumor dissociation: Use a validated enzymatic and mechanical dissociation protocol to obtain a single-cell suspension while preserving cell viability and surface markers. 2. Validated antibody panels: Use a well-characterized panel of antibodies for flow cytometry and a clear gating strategy to identify specific immune cell subsets (e.g., CD8+ T cells, regulatory T cells).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of LTX-315 to elicit an abscopal effect.

1. What is the primary mechanism by which LTX-315 induces an abscopal effect?

LTX-315 is an oncolytic peptide that directly kills cancer cells by disrupting their plasma and mitochondrial membranes.[6][7] This leads to immunogenic cell death (ICD), characterized by the release of Damage-Associated Molecular Patterns (DAMPs) such as ATP, HMGB1, and calreticulin.[1][2][8] These DAMPs, along with tumor antigens released from the dying cancer cells, activate the innate immune system, leading to the maturation of dendritic cells (DCs).[9][10][11] Activated DCs then prime a tumor-specific T-cell response, resulting in the infiltration of cytotoxic CD8+ T cells into both the treated and distant, untreated tumors, mediating the abscopal effect.[1][2]

2. How can the abscopal effect of LTX-315 be enhanced?

The abscopal effect of LTX-315 can be significantly enhanced through combination therapies. Preclinical and clinical data suggest synergy with:

  • Immune Checkpoint Inhibitors (ICIs): Antibodies targeting CTLA-4 and PD-1/PD-L1 can overcome the immunosuppressive tumor microenvironment and augment the LTX-315-induced T-cell response.[4]

  • Chemotherapy: Certain chemotherapeutic agents, like doxorubicin, can work synergistically with LTX-315 to increase tumor regression and immune cell infiltration.[2][12]

  • Radiotherapy: Localized radiation can also induce immunogenic cell death and may be combined with LTX-315 to further stimulate systemic anti-tumor immunity.[13]

  • Other Immunotherapies: Combining LTX-315 with other immune-stimulating agents, such as IL-12-based therapies, could further polarize the immune response towards a tumor-rejecting phenotype.[8]

3. What are the key signaling pathways activated by LTX-315 to promote an anti-tumor immune response?

LTX-315 treatment activates several key signaling pathways that are crucial for initiating and sustaining an anti-tumor immune response:

  • Toll-Like Receptor (TLR) Signaling: LTX-315 can directly activate TLR7 and, through the release of DAMPs and nucleic acids from dying tumor cells, indirectly activate other TLRs. This activation is dependent on the adaptor protein MyD88 and leads to the activation of NF-κB and MAPKs, promoting DC maturation.[9][10][11]

  • cGAS-STING Pathway: The release of cytosolic DNA from LTX-315-lysed tumor cells can activate the cGAS-STING pathway in antigen-presenting cells.[11][14] This pathway is a potent inducer of type I interferons, which are critical for cross-priming of CD8+ T cells and enhancing anti-tumor immunity.

4. What is a typical in vivo dosing regimen for LTX-315 to observe an abscopal effect?

The optimal dosing regimen can vary depending on the tumor model and animal species. However, a common starting point in preclinical mouse models is the intratumoral injection of LTX-315 on consecutive days for an initial treatment period, followed by less frequent injections. For example, a regimen of three consecutive daily injections has been used.[15] In a rat fibrosarcoma model, daily intratumoral injections of 1 mg of LTX-315 for 7 days resulted in complete regression of both treated and distant tumors.[16]

5. How soon after LTX-315 treatment can an abscopal effect be expected?

The abscopal effect is a result of a systemic immune response, which takes time to develop. While the direct oncolytic effect of LTX-315 on the injected tumor is rapid, the regression of distant, untreated tumors is typically observed later. In preclinical models, this can range from several days to a couple of weeks after the initial treatment.[6][16] In a clinical study, an abscopal effect in a patient with leiomyosarcoma was observed seven weeks after the initiation of treatment.[14][17]

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on LTX-315.

Table 1: Preclinical Efficacy of LTX-315 Monotherapy and Combination Therapy
Animal Model Tumor Type Treatment Key Findings Reference
RatFibrosarcoma (rTMSC)LTX-315 (1 mg, i.t., daily for 7 days)Complete regression of primary and distant tumors in 12/12 rats.[6][8][16][6][8][16]
Mouse (BALB/c)Triple-Negative Breast Cancer (4T1)LTX-315 + Doxorubicin (CAELYX®)Strong additive anti-tumoral effect, complete regression in the majority of animals.[2][10][12][2][10][12]
Mouse (C57BL/6)Sarcoma (MCA205)LTX-315 + anti-CTLA-4Cured animals and caused tumor regressions with abscopal effects in tumors resistant to CTLA-4 blockade alone.[4]
Mouse (BALB/c)Breast Cancer (TS/A)LTX-315 + RadiotherapySuperior systemic disease control with eradication of a third untreated lesion in up to 50% of mice.[13][13]
Table 2: Clinical Observations of LTX-315 Treatment
Study Phase Cancer Types Number of Patients Key Immunological Findings Clinical Observations Reference
Phase IAdvanced Solid Tumors3986% (12/14) of evaluable biopsies showed an increase in intralesional CD8+ T cells post-treatment.[18]Substantial volume reduction (≥30%) of injected tumors in 29% of patients. Evidence of abscopal effect was demonstrated.[18][18]
Phase IAdvanced/Metastatic Solid Tumors28Significant increases in TILs in 67% (14/21) of patients with available biopsies.[19]Regression of distant non-injected tumor observed on biopsy (abscopal effect). Stable disease in 50% of patients.[19][19]
Pilot TrialMetastatic Soft Tissue Sarcoma6De novo T-cell clones generated and expanded in the blood following LTX-315 injections.[12][20]Best overall clinical response was stable disease for 208 days in one patient.[12][20][12][20]

Experimental Protocols

This section provides detailed methodologies for key experiments related to LTX-315 research.

Protocol 1: In Vivo Murine Model for Assessing the Abscopal Effect of LTX-315

Objective: To evaluate the ability of intratumoral LTX-315 to induce regression of a distant, untreated tumor.

Materials:

  • 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • LTX-315 (lyophilized powder)

  • Sterile Phosphate Buffered Saline (PBS)

  • Calipers

  • Syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Tumor Inoculation:

    • On day 0, subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the right flank of each mouse (primary tumor).

    • On day 3, subcutaneously inject 0.5 x 10^6 tumor cells in 100 µL of PBS into the left flank of each mouse (distant/abscopal tumor).

  • Treatment:

    • Once the primary tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Reconstitute LTX-315 in sterile PBS to the desired concentration (e.g., 1 mg/50 µL).

    • For the treatment group, intratumorally inject the LTX-315 solution into the primary tumor. For the control group, inject an equivalent volume of PBS.

    • Administer injections according to the planned schedule (e.g., daily for 3-7 days).

  • Monitoring:

    • Measure the tumor volume of both the primary and distant tumors every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice regularly.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed.

    • Collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

    • Compare the growth of the distant tumors between the LTX-315 treated and control groups to assess the abscopal effect.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To quantify the infiltration of immune cells, particularly CD8+ T cells, in treated and untreated tumors.

Materials:

  • Tumor tissue

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (100 µg/mL)

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell Lysis Buffer

  • FACS buffer (PBS + 2% FBS + 2 mM EDTA)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Harvest tumors and place them in cold RPMI-1640 medium.

    • Mince the tumors into small pieces using a sterile scalpel.

    • Digest the minced tissue in RPMI-1640 containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

    • Wash the cells with RPMI-1640 containing 10% FBS.

    • If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.

    • Wash the cells again and resuspend in FACS buffer.

  • Antibody Staining:

    • Count the viable cells and adjust the concentration to 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

    • For intracellular staining (e.g., FoxP3), follow a fixation and permeabilization protocol.

  • Flow Cytometry Acquisition and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of different immune cell populations within the CD45+ gate.

Signaling Pathway and Experimental Workflow Diagrams

LTX-315 Mechanism of Action and Induction of Abscopal Effect

LTX315_Abscopal_Effect cluster_injected_tumor Injected Tumor cluster_lymph_node Draining Lymph Node cluster_distant_tumor Distant (Abscopal) Tumor LTX315 LTX-315 TumorCell Tumor Cell LTX315->TumorCell Intratumoral Injection MembraneDisruption Membrane Disruption TumorCell->MembraneDisruption Direct Lysis ICD Immunogenic Cell Death (ICD) MembraneDisruption->ICD DAMPs DAMPs Release (ATP, HMGB1, Calreticulin) ICD->DAMPs TumorAntigens Tumor Antigen Release ICD->TumorAntigens APC Antigen Presenting Cell (APC) e.g., Dendritic Cell DAMPs->APC Activation TumorAntigens->APC Uptake TLR TLR Activation (MyD88-dependent) APC->TLR cGAS_STING cGAS-STING Activation APC->cGAS_STING Cytosolic DNA ActivatedAPC Activated APC APC->ActivatedAPC Migration NaiveTCell Naive T Cell ActivatedAPC->NaiveTCell Antigen Presentation ActivatedTCell Activated CD8+ T Cell NaiveTCell->ActivatedTCell Priming & Proliferation TCellInfiltration T Cell Infiltration ActivatedTCell->TCellInfiltration Systemic Circulation DistantTumorCell Distant Tumor Cell TumorRegression Tumor Regression DistantTumorCell->TumorRegression TCellInfiltration->DistantTumorCell Recognition & Killing Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis TumorInoculation 1. Bilateral Tumor Inoculation (Primary & Distant) Randomization 2. Randomization into Groups (LTX-315 vs. Control) TumorInoculation->Randomization IntratumoralInjection 3. Intratumoral Injection of LTX-315 into Primary Tumor Randomization->IntratumoralInjection TumorMeasurement 4. Tumor Volume Measurement (Primary & Distant) IntratumoralInjection->TumorMeasurement HealthMonitoring 5. Animal Health Monitoring TumorMeasurement->HealthMonitoring TissueHarvest 6. Tissue Harvesting (Tumors, Spleen) HealthMonitoring->TissueHarvest FlowCytometry 7. Flow Cytometry for TILs TissueHarvest->FlowCytometry IHC 8. Immunohistochemistry TissueHarvest->IHC DataAnalysis 9. Statistical Analysis & Interpretation FlowCytometry->DataAnalysis IHC->DataAnalysis LTX315_Signaling cluster_extracellular Extracellular cluster_intracellular Antigen Presenting Cell (APC) LTX315 LTX-315 TLR7 TLR7 LTX315->TLR7 Direct Activation DAMPs DAMPs & Tumor DNA DAMPs->TLR7 Indirect Activation cGAS cGAS DAMPs->cGAS Cytosolic DNA Sensing MyD88 MyD88 TLR7->MyD88 NFkB_MAPK NF-κB / MAPKs MyD88->NFkB_MAPK DC_Maturation DC Maturation NFkB_MAPK->DC_Maturation STING STING cGAS->STING TBK1_IRF3 TBK1 / IRF3 STING->TBK1_IRF3 Type1_IFN Type I IFN Production TBK1_IRF3->Type1_IFN Type1_IFN->DC_Maturation Enhances

References

LTX-315 Technical Support Center: Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the potential off-target effects of LTX-315. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the safe and effective use of LTX-315 in a preclinical research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LTX-315?

A1: LTX-315 is a first-in-class oncolytic peptide that acts as an immunotherapeutic agent. Its primary mechanism involves the direct lysis of cancer cells. As a cationic and amphipathic peptide, LTX-315 preferentially interacts with and disrupts the negatively charged plasma membranes of cancer cells, leading to necrotic cell death. This disruption also extends to mitochondrial membranes.[1][2][3][4] This oncolytic activity results in the release of tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs), such as ATP and HMGB1, into the tumor microenvironment.[1][5][6] The release of these molecules initiates an immune cascade, leading to the maturation of dendritic cells, infiltration of T cells into the tumor, and the generation of a systemic anti-tumor immune response.[7][8][9]

Q2: What are the expected on-target effects of LTX-315 in my preclinical model?

A2: Following intratumoral injection of LTX-315, you should expect to observe signs of local tumor destruction, including necrosis and a reduction in tumor volume.[10][11] Immunologically, you can expect to see an infiltration of immune cells, particularly CD8+ T cells, into the tumor microenvironment.[10] In some models, treatment of a primary tumor may lead to the regression of distant, untreated tumors, an effect known as the abscopal effect.[1][6] Successful treatment can also lead to the development of long-term immunological memory against the tumor cells.[1]

Q3: What are the known off-target effects of LTX-315?

A3: The off-target effects of LTX-315 are primarily related to its immunomodulatory activity and local administration. In clinical trials, the most common off-target effects include local injection site reactions (such as pain, erythema, and pruritus) and systemic immune-related adverse events like transient hypotension, flushing, and in some cases, hypersensitivity or anaphylactic reactions.[10] In preclinical animal models, systemic toxicities are generally reported to be low when LTX-315 is administered intratumorally at recommended doses.[1]

Q4: How can I minimize the risk of off-target effects in my experiments?

A4: The primary strategy to minimize off-target effects is to ensure accurate and contained intratumoral administration. This maximizes the concentration of LTX-315 within the tumor while minimizing leakage into systemic circulation. Careful injection technique, appropriate needle size, and controlled injection volume and speed are critical. Additionally, adhering to recommended dose ranges for your specific animal model is essential to avoid systemic toxicities.

Q5: Is LTX-315 stable in solution? How should I prepare and store it?

A5: LTX-315 is a lyophilized powder that should be reconstituted in a sterile, buffered solution such as 0.9% saline. For in vitro studies, it can be dissolved in fresh DMSO.[2] The stability of the reconstituted solution may vary, and it is recommended to follow the manufacturer's instructions for storage conditions and duration. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]

Troubleshooting Guide

This guide provides solutions to potential issues you may encounter during your experiments with LTX-315.

Problem Possible Cause Recommended Action
Unexpected Systemic Toxicity (e.g., significant weight loss >15%, lethargy, ruffled fur) - Dose is too high for the animal model. - Inadvertent systemic administration due to leakage from the tumor. - Animal model is particularly sensitive to immune activation.- Immediate Action: Monitor the animal closely. Provide supportive care such as supplemental hydration and nutrition. If symptoms are severe or worsen, euthanize the animal according to IACUC guidelines. - Future Prevention: Reduce the dose in subsequent experiments. Optimize injection technique to prevent leakage (see Protocol 1). Consider a slower dose escalation in sensitive models.
Severe Local Injection Site Reaction (e.g., excessive swelling, ulceration, skin necrosis beyond the tumor) - Injection is too superficial or has leaked into surrounding healthy tissue. - Injection volume is too large for the tumor size. - High concentration of LTX-315 is causing excessive local inflammation.- Immediate Action: Monitor the site for signs of infection. Clean the area with a sterile antiseptic if the skin is broken. Provide analgesics if signs of pain are observed, in consultation with a veterinarian. - Future Prevention: Ensure the needle tip is in the center of the tumor during injection. Reduce the injection volume and/or concentration. Consider administering the total dose in multiple smaller injections at different sites within the tumor.
Suspected Hypersensitivity/Anaphylactic Reaction (e.g., rapid onset of respiratory distress, cyanosis, collapse) - The animal has developed an IgE-mediated allergic response to LTX-315.- Immediate Action: This is a veterinary emergency. If available and approved by your institution's veterinary staff, administer epinephrine. Provide respiratory support if possible. - Future Prevention: In clinical settings, premedication with antihistamines has been used.[10] This could be considered in animal models where hypersensitivity is a concern, following consultation with veterinary staff. However, be aware that this may modulate the immune response to LTX-315.
High Variability in Tumor Response Between Animals - Inconsistent injection technique leading to variable drug distribution within the tumor. - Differences in tumor microenvironment affecting drug dispersion. - Natural biological variability between animals.- Corrective Action: Ensure all injections are performed by a trained individual using a consistent technique. Use imaging guidance (e.g., ultrasound) if available to confirm needle placement. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of LTX-315. Note that preclinical dose-response data for off-target effects are not extensively available in the public domain. The provided data is based on published preclinical and clinical studies.

Table 1: Preclinical Dosing and Efficacy of LTX-315 in Mouse Models

Mouse Model Tumor Type LTX-315 Dose and Schedule Observed On-Target Effects Reported Off-Target Effects Reference
C57BL/6B16 Melanoma1 mg/50 µL, intratumorally, for 3 consecutive days80% complete regressionNo signs of systemic adverse events observed[1]
C57BL/6B16F10 Melanoma1 mg/50 µL, intratumorally, for 3 consecutive daysStrong tumor growth inhibitionEuthanasia criterion: 20% weight loss[7]
PVG RatFibrosarcomaIntratumoral injectionsComplete regression, induction of systemic immune responseNo adverse effects on behavior and physiology observed[6]

Table 2: Clinically Observed Off-Target Effects of LTX-315 (Phase I Dose-Ranging Study)

Adverse Event (Grade 1-2) Incidence (N=39 patients) Adverse Event (Grade 3) Incidence (N=39 patients) Reference
Transient Hypotension46%Hypersensitivity/Anaphylaxis10%[10]
Flushing28%[10]
Injection Site Reactions38%[10]

Detailed Experimental Protocols

Protocol 1: Intratumoral Injection of LTX-315 in a Subcutaneous Mouse Tumor Model

  • Preparation:

    • Reconstitute lyophilized LTX-315 in sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL).[1]

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation).

    • Measure the tumor dimensions with calipers.

    • Prepare a syringe with a 25-27 gauge needle with the calculated volume of LTX-315 solution. The injection volume should be appropriate for the tumor size, for example, 50 µL for a 60-100 mm³ tumor.[1]

  • Injection Procedure:

    • Gently secure the tumor with forceps.

    • Insert the needle into the center of the tumor mass.

    • Slowly inject the LTX-315 solution over approximately 30-60 seconds to ensure even distribution and minimize leakage.

    • Hold the needle in place for 10-15 seconds after the injection is complete to prevent backflow.

    • Slowly withdraw the needle.

    • Monitor the mouse until it has fully recovered from anesthesia.

  • Post-Injection Monitoring:

    • Observe the animal for any immediate adverse reactions, such as respiratory distress or changes in behavior.

    • Monitor the injection site for signs of excessive inflammation or necrosis of the surrounding tissue.

    • Measure tumor size and body weight regularly (e.g., 2-3 times per week).

Protocol 2: Monitoring for Systemic Toxicity

  • Daily Observations:

    • Perform daily health checks on each animal.

    • Assess for clinical signs of toxicity, including changes in posture, activity level, grooming (ruffled fur), and hydration status.

  • Body Weight Measurement:

    • Measure and record the body weight of each animal at least three times per week.

    • Establish a humane endpoint based on weight loss, typically a 15-20% loss from baseline, in accordance with your institution's IACUC guidelines.[7]

  • Blood Collection and Analysis:

    • At designated time points, collect peripheral blood for analysis.

    • Perform a complete blood count (CBC) with differential to assess for changes in immune cell populations.

    • Isolate serum or plasma to measure systemic cytokine levels (see Protocol 3).

Protocol 3: Assessment of Cytokine Release

  • Sample Collection:

    • Collect blood from mice via an appropriate method (e.g., submandibular or retro-orbital bleed) at baseline and at various time points post-LTX-315 injection (e.g., 2, 6, 24, and 48 hours).

    • Process the blood to obtain serum or plasma and store at -80°C until analysis.

  • Cytokine Measurement:

    • Use a multiplex cytokine assay (e.g., Luminex-based) or individual ELISAs to quantify the levels of key pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ.

    • Follow the manufacturer's protocol for the chosen assay kit. A general ELISA protocol involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody, a substrate, and then reading the absorbance.

  • Data Analysis:

    • Compare the cytokine levels in LTX-315-treated animals to those in control animals (e.g., vehicle-injected).

    • A significant increase in pro-inflammatory cytokines may indicate the induction of a systemic inflammatory response or cytokine release syndrome (CRS).

Mandatory Visualizations

LTX315_Mechanism cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects LTX315 LTX-315 (Intratumoral Injection) TumorCell Cancer Cell Membrane (Negatively Charged) LTX315->TumorCell Mitochondria Mitochondrial Membrane Disruption LTX315->Mitochondria Systemic_Leakage Systemic Leakage LTX315->Systemic_Leakage Local_Tissue Healthy Peritumoral Tissue LTX315->Local_Tissue Leakage/High Dose MembraneDisruption Membrane Disruption (Necrotic Cell Death) TumorCell->MembraneDisruption DAMPs Release of DAMPs (ATP, HMGB1) MembraneDisruption->DAMPs TAAs Release of Tumor Antigens MembraneDisruption->TAAs Mitochondria->MembraneDisruption DC_maturation Dendritic Cell Maturation DAMPs->DC_maturation TAAs->DC_maturation T_cell_activation T-Cell Priming and Activation DC_maturation->T_cell_activation T_cell_infiltration CD8+ T-Cell Infiltration T_cell_activation->T_cell_infiltration Tumor_regression Tumor Regression T_cell_infiltration->Tumor_regression Immune_Cells Systemic Immune Cells Systemic_Leakage->Immune_Cells Cytokine_Release Systemic Cytokine Release Immune_Cells->Cytokine_Release Hypotension Transient Hypotension/Flushing Cytokine_Release->Hypotension Hypersensitivity Hypersensitivity Reaction Cytokine_Release->Hypersensitivity Local_Inflammation Excessive Local Inflammation Local_Tissue->Local_Inflammation

Caption: Signaling pathway of LTX-315's on-target and potential off-target effects.

LTX315_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous) Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 60-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Baseline Baseline Measurements (Tumor Volume, Body Weight) Randomization->Baseline Injection Intratumoral Injection of LTX-315 or Vehicle Baseline->Injection Monitoring Daily Health Monitoring Injection->Monitoring Measurements Measure Tumor Volume and Body Weight (2-3x/week) Injection->Measurements Tumor_Harvest Tumor Harvest for Histology & Immune Profiling Measurements->Tumor_Harvest Blood_Collection Blood Collection for Cytokine & Immune Cell Analysis Data_Analysis Data Analysis Blood_Collection->Data_Analysis Tumor_Harvest->Data_Analysis

Caption: Experimental workflow for a typical in vivo study using LTX-315.

Troubleshooting_Tree cluster_symptoms cluster_actions Start Adverse Event Observed Post-LTX-315 Injection Systemic Systemic Symptoms? (Weight Loss, Lethargy) Start->Systemic Local Severe Local Reaction? Start->Local Acute Acute, Rapid Onset? (Respiratory Distress) Start->Acute Systemic_Action Supportive Care Reduce Dose in Future Optimize Injection Technique Systemic->Systemic_Action Yes Local_Action Local Wound Care Analgesia Reduce Volume/Concentration Local->Local_Action Yes Acute_Action Veterinary Emergency! Administer Epinephrine (if approved) Acute->Acute_Action Yes

Caption: Decision-making tree for troubleshooting off-target effects of LTX-315.

References

Validation & Comparative

LTX-315: A Comparative Analysis of Efficacy in Oncolytic Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of cancer immunotherapy, oncolytic agents are emerging as a promising therapeutic modality. Among these, LTX-315, a first-in-class oncolytic peptide, has garnered significant attention for its unique mechanism of action and potential to reprogram the tumor microenvironment. This guide provides a comprehensive comparison of the efficacy of LTX-315 with other notable oncolytic viruses, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Mechanism of Action: A Dual Approach to Tumor Destruction

LTX-315 is a synthetic, 9-mer cationic peptide derived from human lactoferrin.[1] Its oncolytic activity stems from a dual mechanism: direct tumor cell lysis and the induction of a robust, systemic anti-tumor immune response.[1][2] Upon intratumoral injection, LTX-315 rapidly disrupts the plasma and mitochondrial membranes of cancer cells, leading to immunogenic cell death (ICD).[2] This process releases tumor-associated antigens (TAAs) and damage-associated molecular patterns (DAMPs), which in turn activate the innate and adaptive immune systems.[3][4]

In contrast, traditional oncolytic viruses, such as Talimogene Laherparepvec (T-VEC), ONCOS-102, Pelareorep, and Nadofaragene Firadenovec, are typically genetically modified viruses that selectively replicate in and lyse cancer cells. While they also induce an anti-tumor immune response, their initial mechanism of action is viral-mediated oncolysis.

Preclinical Efficacy of LTX-315

Preclinical studies have demonstrated the potent anti-cancer activity of LTX-315 across a range of tumor models.

Experimental Protocol: In Vivo Tumor Growth Inhibition

A common preclinical model to assess the efficacy of oncolytic agents involves the following steps:

  • Cell Culture: Human or murine cancer cell lines are cultured under standard laboratory conditions.

  • Tumor Implantation: A specified number of cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of immunocompetent or immunodeficient mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, typically calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), animals are randomized into treatment and control groups. LTX-315 or the comparator oncolytic virus is administered intratumorally at a specified dose and schedule. The control group may receive a vehicle control.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. Primary endpoints often include tumor growth inhibition, complete response (CR) rate, and overall survival (OS).

  • Immunohistochemistry and Flow Cytometry: At the end of the study, tumors may be excised and analyzed by immunohistochemistry or flow cytometry to assess the infiltration of immune cells, such as CD8+ T cells.

G

Clinical Efficacy: A Comparative Overview

The following tables summarize the clinical efficacy of LTX-315 and other oncolytic viruses in various solid tumors.

Table 1: LTX-315 Clinical Trial Results
Trial IdentifierCancer TypeTreatmentOverall Response Rate (ORR)Complete Response (CR)Progression-Free Survival (PFS)Overall Survival (OS)
NCT01986426 (Phase I)Advanced Solid TumorsLTX-315 Monotherapy----
NCT03725605 (Pilot)[5]Metastatic Soft Tissue SarcomaLTX-315 + Adoptive T-cell TherapyBest overall response was stable disease for 208 days in one patient.0%--

Data for LTX-315 is still emerging from early-phase clinical trials.

Table 2: Comparative Oncolytic Virus Clinical Trial Results
Oncolytic VirusTrial IdentifierCancer TypeTreatmentOverall Response Rate (ORR)Complete Response (CR)Progression-Free Survival (PFS)Overall Survival (OS)
ONCOS-102 NCT03003676 (Phase Ib)[6][7]Anti-PD-1 Resistant MelanomaONCOS-102 + Pembrolizumab35%---
ONCOS-102 Phase I[8][9]Refractory Solid TumorsONCOS-102 + Cyclophosphamide40% disease control at 3 months--Median OS: 9.3 months
Pelareorep REO 017 (NCT00998322)[10]Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC)Pelareorep + Gemcitabine---2-year OS: 24%
Pelareorep NCI 8601[10]mPDACPelareorep + Paclitaxel/Carboplatin---2-year OS: 20%
Pelareorep REO 029[10]1L mPDACPelareorep + Gem/Nab-paclitaxel + Atezolizumab62%---
Pelareorep IND.213 (NCT01656538)[10]HR+/HER2- Metastatic Breast CancerPelareorep + Chemotherapy---Median OS: 21.0 months
Pelareorep BRACELET-1 (NCT04215146)[10]HR+/HER2- Metastatic Breast CancerPelareorep + Paclitaxel--Median PFS: 12.1 months-
Nadofaragene Firadenovec Phase 3 (NCT02773849)[11][12]BCG-unresponsive NMIBC (CIS)Nadofaragene Firadenovec53.4% CR at 3 months53.4%--
Nadofaragene Firadenovec Real-world data[13]BCG-unresponsive NMIBC (CIS)Nadofaragene Firadenovec72% CR at 3 months72%-100% at 6 months

Signaling Pathways and Immune Activation

The immunomodulatory effects of LTX-315 are a key differentiator. It directly activates dendritic cells (DCs) through Toll-like receptor 7 (TLR7) and indirectly through the release of DAMPs and nucleic acids from lysed tumor cells, which activate other TLRs.[3][4] This activation cascade is dependent on the adaptor protein MyD88 and leads to the maturation of DCs, enhanced antigen presentation, and the subsequent priming of a tumor-specific T-cell response.[3][4] Recent studies also suggest that LTX-315 can inhibit PD-L1 expression in pancreatic tumor cells by targeting ATP11B.

G

Oncolytic viruses also stimulate the immune system, primarily through the release of viral pathogen-associated molecular patterns (PAMPs) and tumor antigens following oncolysis. Many are also engineered to express immunostimulatory molecules, such as granulocyte-macrophage colony-stimulating factor (GM-CSF) in the case of T-VEC and ONCOS-102, to further enhance the anti-tumor immune response.[14]

G

Conclusion

LTX-315 represents a novel approach to oncolytic immunotherapy, with a distinct mechanism of action that combines direct tumor cell killing with potent immune activation. While clinical data for LTX-315 is still in its early stages, preclinical evidence and preliminary clinical findings suggest its potential as a powerful agent for remodeling the tumor microenvironment and inducing systemic anti-tumor immunity.

In comparison, oncolytic viruses like ONCOS-102, Pelareorep, and Nadofaragene Firadenovec have demonstrated clinical efficacy in various cancer types, with some achieving regulatory approval. The choice of oncolytic agent will likely depend on the specific tumor type, its microenvironment, and the potential for combination with other immunotherapies. Further clinical investigation is warranted to fully elucidate the comparative efficacy of LTX-315 and its place in the growing arsenal (B13267) of cancer immunotherapies.

References

LTX-315 with PD-1 Inhibitors: A Synergistic Approach to Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is increasingly dominated by immunotherapeutic strategies designed to harness the patient's own immune system to fight malignancies. Among these, PD-1 inhibitors have become a cornerstone of therapy for various cancers. However, a significant portion of patients do not respond to these agents, often due to an immunologically "cold" tumor microenvironment. The oncolytic peptide LTX-315 is being investigated as a potent partner for PD-1 inhibitors, with the aim of converting these non-responsive tumors into "hot," immune-infiltrated environments susceptible to checkpoint blockade. This guide provides a detailed comparison of LTX-315 in combination with PD-1 inhibitors versus the respective monotherapies, supported by experimental data.

Mechanism of Action: A Two-Pronged Attack on Cancer

LTX-315 and PD-1 inhibitors employ distinct but complementary mechanisms to induce an anti-tumor immune response.

LTX-315: Inducing Immunogenic Cell Death

LTX-315 is a first-in-class, 9-mer oncolytic peptide derived from human lactoferrin.[1] When injected directly into a tumor, it selectively targets and disrupts the plasma and mitochondrial membranes of cancer cells.[2] This membranolytic activity leads to rapid necrotic cell death, releasing a cascade of tumor antigens and danger-associated molecular patterns (DAMPs) into the tumor microenvironment.[3][4] This process, known as immunogenic cell death (ICD), effectively transforms the tumor into an in situ vaccine. The release of DAMPs stimulates the maturation and recruitment of dendritic cells (DCs), which then present the tumor antigens to T-cells, priming a tumor-specific immune response.[3][5] A key outcome of this process is the increased infiltration of cytotoxic CD8+ T-cells into the tumor, turning a "cold" tumor "hot".[6][7]

LTX315_Pathway cluster_tumor_microenvironment Tumor Microenvironment LTX-315 LTX-315 Tumor_Cell Tumor_Cell LTX-315->Tumor_Cell Intratumoral Injection Necrotic_Cell_Death Necrotic_Cell_Death Tumor_Cell->Necrotic_Cell_Death Membrane Disruption DAMPs_Antigens Release of DAMPs & Tumor Antigens Necrotic_Cell_Death->DAMPs_Antigens DC_Maturation Dendritic Cell (DC) Maturation & Recruitment DAMPs_Antigens->DC_Maturation T_Cell_Priming T-Cell Priming & Activation DC_Maturation->T_Cell_Priming CD8_Infiltration CD8+ T-Cell Infiltration T_Cell_Priming->CD8_Infiltration CD8_Infiltration->Tumor_Cell Tumor Cell Killing

Figure 1: LTX-315 Signaling Pathway

PD-1 Inhibitors: Releasing the Brakes on T-Cells

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells.[8] Its ligand, PD-L1, can be expressed on tumor cells.[9] When PD-L1 binds to PD-1, it sends an inhibitory signal to the T-cell, preventing it from attacking the tumor cell.[9] This is a key mechanism by which cancers evade the immune system. PD-1 inhibitors are monoclonal antibodies that block the interaction between PD-1 and PD-L1, thereby "releasing the brakes" on the T-cells and allowing them to recognize and kill cancer cells.[9][10]

PD1_Pathway cluster_immune_synapse Immune Synapse T_Cell Activated T-Cell PD1 PD-1 Tumor_Cell Tumor Cell PDL1 PD-L1 T_Cell_Inhibition T-Cell Inhibition (No Tumor Killing) PD1->T_Cell_Inhibition T_Cell_Activation T-Cell Activation (Tumor Killing) PD1->T_Cell_Activation Inhibition   Removed PDL1->PD1 Binding PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blocks

Figure 2: PD-1 Inhibitor Mechanism of Action

Clinical Performance: Combination vs. Monotherapy

The clinical data available for the combination of LTX-315 and PD-1 inhibitors primarily comes from a Phase I/II study (NCT01986426).[11][12][13] This study evaluated LTX-315 as a monotherapy and in combination with ipilimumab (a CTLA-4 inhibitor) or pembrolizumab (B1139204) (a PD-1 inhibitor) in patients with advanced solid tumors.[11] For comparison, data from key monotherapy trials of pembrolizumab and ipilimumab in advanced melanoma are presented.

It is crucial to note that the following data are from different clinical trials with varying patient populations, prior treatments, and study phases. Therefore, direct cross-trial comparisons should be interpreted with caution.

LTX-315 Combination Therapy & Monotherapy

Table 1: Clinical Activity of LTX-315 in Heavily Pretreated Advanced Solid Tumors (NCT01986426)

Treatment ArmPatient PopulationNumber of Evaluable PatientsBest Overall ResponsePartial Response (PR)Stable Disease (SD)
LTX-315 + PembrolizumabTriple-Negative Breast Cancer (TNBC)12-17%25%
LTX-315 + IpilimumabMelanoma6-0%33%
LTX-315 MonotherapyVarious Solid Tumors36SD at 2 months in 28%-28%

Data sourced from a Phase I/II study abstract.[11]

In the NCT01986426 study, LTX-315 monotherapy demonstrated a manageable safety profile and induced an increase in CD8+ T-cells in the injected lesions of 89% of evaluable patients.[11] While no objective responses by immune-related response criteria (irRC) were observed with monotherapy, stable disease was achieved in a significant portion of patients.[7][9] The combination of LTX-315 with pembrolizumab in TNBC patients showed a partial response rate of 17% and a stable disease rate of 25% in a small, evaluable cohort.[11]

PD-1 and CTLA-4 Inhibitor Monotherapy in Advanced Melanoma

Table 2: Clinical Activity of PD-1/CTLA-4 Inhibitors as Monotherapy in Advanced Melanoma

TreatmentClinical TrialPatient PopulationNumber of PatientsObjective Response Rate (ORR)3-Year Overall Survival5-Year Overall Survival
Pembrolizumab (anti-PD-1)KEYNOTE-001Ipilimumab-naïve & treated65533-45%40%34%
Ipilimumab (anti-CTLA-4)Phase II (NCT00289640)Pretreated73 (10 mg/kg)11.1%--
Ipilimumab (anti-CTLA-4)Phase IIPretreated155 (10 mg/kg)5.8%--

Data for Pembrolizumab sourced from the KEYNOTE-001 study.[1][4][14][15] Data for Ipilimumab sourced from two separate Phase II studies.[16][17]

PD-1 inhibitors like pembrolizumab have demonstrated significant and durable responses as monotherapy in advanced melanoma, with a 5-year overall survival rate of 34% in the KEYNOTE-001 trial.[1] Ipilimumab, a CTLA-4 inhibitor, has also shown clinical activity, albeit with lower response rates compared to PD-1 inhibitors in more recent studies.[16][17]

Experimental Protocols

LTX-315 and Pembrolizumab Combination Therapy (NCT01986426)

The following provides a general overview of the experimental protocol for the combination arm of the NCT01986426 trial.

Experimental_Workflow cluster_treatment Treatment Regimen Patient_Screening Patient Screening (Advanced Solid Tumors, Accessible Lesions) Baseline_Biopsy Baseline Tumor Biopsy Patient_Screening->Baseline_Biopsy Treatment_Cycle Treatment Cycle Baseline_Biopsy->Treatment_Cycle Post_Treatment_Biopsy Post-Treatment Biopsy (Week 3-4) Treatment_Cycle->Post_Treatment_Biopsy LTX315_Admin LTX-315 Intratumoral Injection (Twice weekly for 3 weeks) Treatment_Cycle->LTX315_Admin PD1_Admin Pembrolizumab IV Infusion (Every 3 weeks) Treatment_Cycle->PD1_Admin Response_Assessment Tumor Response Assessment (e.g., irRC, RECIST) Post_Treatment_Biopsy->Response_Assessment Follow_Up Long-Term Follow-Up (Survival) Response_Assessment->Follow_Up

Figure 3: Generalized Experimental Workflow for Combination Therapy
  • Patient Population: Patients with heavily pretreated, advanced solid tumors with at least one lesion accessible for intratumoral injection.[11][18]

  • LTX-315 Administration: Intratumoral injection twice weekly for three weeks.[11] The dose and volume were dependent on the size of the injected lesion.[2][5]

  • Pembrolizumab Administration: Intravenous (IV) infusion, typically 200 mg, administered over 30 minutes every three weeks.[19][20]

  • Tumor Biopsies: Tumor biopsies were collected at baseline and after treatment to assess immunological parameters.[9][11]

  • Immune Monitoring:

    • Immunohistochemistry (IHC): Performed on tumor biopsies to quantify the infiltration of immune cells, particularly CD8+ T-cells.[11] This involves staining tissue sections with antibodies specific to CD8, followed by visualization and quantification.[21][22]

    • T-Cell Receptor (TCR) Sequencing: The repertoire of T-cell receptors in peripheral blood and tumor biopsies was assessed by TCRβ-gene sequencing to identify clonal expansion of T-cells in response to treatment.[11] This method involves amplifying and sequencing the CDR3 region of the TCR gene, which is unique to each T-cell clone.[23][24]

  • Response Evaluation: Anti-tumor activity was assessed using immune-related response criteria (irRC).[11]

Conclusion

The combination of LTX-315 with PD-1 inhibitors represents a promising strategy to enhance the efficacy of cancer immunotherapy. By inducing immunogenic cell death and promoting T-cell infiltration, LTX-315 has the potential to convert immunologically "cold" tumors into "hot" tumors that are more responsive to checkpoint blockade.

Early clinical data suggests that the combination is generally safe and tolerable and may lead to improved clinical outcomes in some heavily pretreated patient populations compared to what might be expected with either agent alone in a similar setting.[11] LTX-315 monotherapy effectively remodels the tumor microenvironment by increasing the number of tumor-infiltrating lymphocytes, providing a strong rationale for its use as a T-cell primer in combination with other immunotherapies.[11]

While the available data is encouraging, it is important to acknowledge the limitations of comparing results across different clinical trials. Larger, randomized controlled trials are needed to definitively establish the clinical benefit of the LTX-315 and PD-1 inhibitor combination compared to PD-1 inhibitor monotherapy in specific cancer types. These future studies will be critical in defining the role of this novel combination therapy in the evolving landscape of cancer treatment.

References

Benchmarking LTX-315: A Paradigm Shift in Cancer Therapy Beyond Standard-of-Care Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of oncology, the oncolytic peptide LTX-315 is emerging as a promising therapeutic agent, challenging the long-held dominance of standard-of-care chemotherapy. This guide provides a comprehensive comparison of LTX-315 against conventional chemotherapeutic agents, supported by preclinical data, detailed experimental protocols, and mechanistic insights.

LTX-315, a first-in-class oncolytic peptide, operates through a dual mechanism of action. It directly induces tumor cell lysis by disrupting cellular membranes, leading to immunogenic cell death (ICD). This process releases tumor antigens and damage-associated molecular patterns (DAMPs), which in turn stimulate a robust and systemic anti-tumor immune response.[1][2] This mode of action stands in stark contrast to traditional chemotherapies, which primarily target rapidly dividing cells, often leading to significant off-target toxicity.

LTX-315: Mechanism of Action

LTX-315's unique mechanism initiates a cascade of events within the tumor microenvironment, transforming an immunologically "cold" tumor into a "hot" one.

LTX315_Mechanism cluster_direct_effect Direct Oncolytic Effect cluster_immune_response Immune System Activation LTX315 LTX-315 TumorCell Tumor Cell LTX315->TumorCell Intratumoral Injection MembraneDisruption Membrane Disruption TumorCell->MembraneDisruption CellLysis Immunogenic Cell Death (ICD) MembraneDisruption->CellLysis DAMPs Release of DAMPs & Tumor Antigens CellLysis->DAMPs DC Dendritic Cell (DC) Maturation & Antigen Presentation DAMPs->DC TCell T-Cell Priming & Activation DC->TCell Infiltration Tumor Infiltration by CD8+ T-Cells TCell->Infiltration ImmuneAttack Systemic Anti-Tumor Immunity Infiltration->ImmuneAttack

Figure 1: LTX-315 Mechanism of Action

Preclinical Efficacy: LTX-315 vs. Standard-of-Care Chemotherapy

Preclinical studies have demonstrated the potential of LTX-315 in various cancer models. While direct head-to-head trials are limited, a combination study in a triple-negative breast cancer model provides valuable insights.

Triple-Negative Breast Cancer (4T1 Model)

In a murine 4T1 breast cancer model, the combination of LTX-315 and doxorubicin (B1662922), a standard-of-care anthracycline chemotherapy, resulted in a significant additive antitumor effect compared to either monotherapy alone.[1]

Treatment GroupMedian Survival (days)Complete Regression (%)
Control250
LTX-31525Not Reported
Doxorubicin35Not Reported
LTX-315 + Doxorubicin64.550
Table 1: Comparison of LTX-315 and Doxorubicin in a 4T1 Breast Cancer Model.[1]

This study highlights the potential of LTX-315 to enhance the efficacy of standard chemotherapy. The combination treatment led to a significant increase in the infiltration of CD4+ and CD8+ T-cells into the tumor, indicating a robust immune response.[1]

Standard-of-Care Chemotherapy: Mechanism of Action

Standard chemotherapeutic agents like doxorubicin, dacarbazine, and gemcitabine (B846) primarily act by inducing DNA damage and inhibiting cellular replication.

Chemo_Mechanism cluster_doxorubicin Doxorubicin cluster_dacarbazine Dacarbazine Doxo Doxorubicin DNA_Intercalation DNA Intercalation Doxo->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxo->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxo->ROS DNA_Damage_Doxo DNA Damage & Apoptosis DNA_Intercalation->DNA_Damage_Doxo Topo_II->DNA_Damage_Doxo ROS->DNA_Damage_Doxo Dacarbazine Dacarbazine (Prodrug) MTIC Activation to MTIC Dacarbazine->MTIC Hepatic Metabolism DNA_Alkylation DNA Alkylation MTIC->DNA_Alkylation DNA_Damage_Dac DNA Damage & Apoptosis DNA_Alkylation->DNA_Damage_Dac

Figure 2: Mechanism of Action of Doxorubicin and Dacarbazine

Experimental Protocols

Animal Models

4T1 Triple-Negative Breast Cancer Model: Female BALB/c mice are injected with 4T1 mammary carcinoma cells into the mammary fat pad.[1] Tumor growth is monitored, and treatment is initiated when tumors reach a palpable size.

Treatment Administration

LTX-315: Administered via intratumoral injection. In the 4T1 combination study, LTX-315 was injected twice at a dose of 1 mg per injection.[1]

Doxorubicin (Caelyx®): Administered intravenously. In the 4T1 combination study, a single dose of 8 mg/kg was used.[1]

Immunohistochemistry for T-Cell Infiltration

To assess the infiltration of immune cells into the tumor microenvironment, tumor tissues are harvested, fixed, and sectioned. Immunohistochemical staining is performed using antibodies specific for T-cell markers such as CD4 and CD8. The number of positive cells is then quantified to determine the extent of immune infiltration.[1]

IHC_Workflow cluster_workflow Immunohistochemistry Workflow Tumor Tumor Harvest Fixation Fixation & Sectioning Tumor->Fixation Staining Antibody Staining (CD4/CD8) Fixation->Staining Imaging Microscopy & Imaging Staining->Imaging Quantification Cell Quantification Imaging->Quantification

Figure 3: Immunohistochemistry Workflow

Discussion and Future Directions

The available preclinical data suggests that LTX-315 holds significant promise, not only as a monotherapy but also as a powerful adjunct to standard-of-care chemotherapy. Its ability to induce a potent anti-tumor immune response addresses a key limitation of traditional cytotoxic agents.

Direct comparative studies of LTX-315 monotherapy against standard chemotherapy regimens are needed to fully elucidate its relative efficacy. Future clinical trials should focus on these head-to-head comparisons across a range of solid tumors. Furthermore, the synergistic effects observed with doxorubicin warrant further investigation into combination therapies with other chemotherapeutic agents and targeted therapies.

References

A Comparative Guide to the Reproducibility of LTX-315-Induced Tumor Necrosis In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the oncolytic peptide LTX-315, with a focus on the reproducibility of its primary therapeutic effect: the induction of tumor necrosis in a living system. By objectively comparing data from various preclinical and clinical studies, this document serves as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction to LTX-315

LTX-315 is a first-in-class, nine-amino-acid, cationic oncolytic peptide engineered for the local treatment of solid tumors. Derived from bovine lactoferricin, LTX-315 exerts a dual-pronged attack on cancerous tissues.[1][2] Its primary mechanism of action is the rapid and direct lysis of tumor cell membranes, leading to necrotic cell death.[3][4][5] This lytic activity is followed by a secondary, yet equally crucial, immunomodulatory effect. The resulting release of tumor antigens and Damage-Associated Molecular Patterns (DAMPs) from the necrotic tumor cells stimulates an innate and adaptive immune response, promoting the infiltration of T-cells and transforming "cold" tumors into "hot" ones.[6][7][8]

Reproducibility of Tumor Necrosis: A Comparative Analysis

The consistency of LTX-315's necrotic induction is a critical factor in its therapeutic potential. This section synthesizes in vivo data from multiple studies to assess the reproducibility of this effect across different tumor models.

Preclinical Evidence

Preclinical studies in various murine models have consistently demonstrated the ability of LTX-315 to induce tumor necrosis and, in many cases, complete tumor regression. The data, summarized in the table below, suggests a high degree of reproducibility in achieving a biological response, although the extent of this response can vary depending on the tumor model and treatment regimen.

Tumor ModelTreatment RegimenKey Findings on Necrosis and Tumor RegressionReference
B16 MelanomaIntratumoral injection~80% of animals experienced complete and long-lasting tumor regression. Histological examination revealed extensive hemorrhagic necrosis.[4]
MCA205 FibrosarcomaIntratumoral injectionInjection caused hemorrhagic necrosis, detectable macroscopically one day post-injection.[9]
4T1 Triple-Negative Breast CancerIntratumoral injection in combination with doxorubicinThe combination induced strong local necrosis and complete regression in the majority of animals.[8]
Braf/Pten-driven Melanoma (genetic model)Intratumoral injectionLTX-315 mediated profound antitumor effects and disrupted tumor vasculature within minutes of delivery.[10]
Kras/P53-driven Soft Tissue Sarcoma (genetic model)Intratumoral injectionDelayed tumor progression and altered the tumor microenvironment with immune cell infiltration.[7][10]
Clinical Evidence

Early clinical data from a Phase I trial in patients with advanced solid tumors corroborates the preclinical findings. Intratumoral administration of LTX-315 was associated with tumor necrosis and an influx of CD8+ T-cells into the tumor microenvironment.

Clinical Study PhasePatient PopulationKey Findings on Necrosis and Clinical ActivityReference
Phase IAdvanced solid tumors (n=39)Substantial volume reduction (≥30%) of injected tumors in 29% of patients. 86% (12/14) of biopsies showed an increase in intralesional CD8+ T-cells post-treatment.[11][12]
Phase I/IIMetastatic Soft Tissue Sarcoma (n=6)Increased necrosis was observed in three of six patients following LTX-315 treatment, with necrosis ranging from 35% to 100% in these patients.[13]

Mechanism of Action: From Necrosis to Immunity

The therapeutic efficacy of LTX-315 is rooted in its ability to induce a specific type of cell death—unregulated necrosis—which is highly immunogenic.[1][5] This process is independent of caspase activation, distinguishing it from apoptosis.[1]

The proposed signaling pathway is as follows:

  • Membrane Disruption: LTX-315, with its cationic and amphiphilic properties, directly interacts with and destabilizes the negatively charged tumor cell membrane.

  • Mitochondrial Targeting: The peptide is enriched in the mitochondria, where it disrupts the mitochondrial membrane, leading to a loss of mitochondrial function and the release of mitochondrial contents.[14]

  • Cell Lysis and Necrosis: The compromised integrity of both the plasma and mitochondrial membranes culminates in rapid cell lysis and necrotic cell death.

  • Release of DAMPs: The necrotic cells release DAMPs, such as ATP, calreticulin, and HMGB1, into the tumor microenvironment.[6]

  • Immune Activation: These DAMPs act as danger signals, recruiting and activating antigen-presenting cells (APCs) like dendritic cells.

  • T-Cell Priming and Infiltration: Activated APCs present tumor antigens to T-cells, leading to the priming and expansion of tumor-specific CD8+ cytotoxic T-lymphocytes, which then infiltrate the tumor.

LTX315_Mechanism cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment LTX315 LTX-315 Membrane Plasma Membrane Disruption LTX315->Membrane Mitochondria Mitochondrial Membrane Permeabilization LTX315->Mitochondria Necrosis Necrotic Cell Death Membrane->Necrosis Mitochondria->Necrosis DAMPs Release of DAMPs (ATP, HMGB1, etc.) Necrosis->DAMPs Antigens Release of Tumor Antigens Necrosis->Antigens APC Dendritic Cell / APC Activation DAMPs->APC Antigens->APC TCell CD8+ T-Cell Priming & Infiltration APC->TCell ImmuneAttack Immune-Mediated Tumor Destruction TCell->ImmuneAttack

Caption: LTX-315 signaling pathway from necrosis to immune activation.

Experimental Protocols

Reproducing the in vivo effects of LTX-315 requires meticulous adherence to established protocols. Below is a generalized methodology based on published studies.

Objective: To assess the in vivo efficacy and reproducibility of LTX-315-induced tumor necrosis in a syngeneic mouse model.

Materials:

  • LTX-315 (provided by Lytix Biopharma for research purposes)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, MCA205 fibrosarcoma)

  • Immunocompetent mice (e.g., C57BL/6)

  • Sterile PBS

  • Calipers for tumor measurement

  • Standard surgical and injection equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 50-100 mm³). Measure tumors every 2-3 days using calipers.

  • LTX-315 Administration: Once tumors reach the desired size, administer LTX-315 via intratumoral injection. A common regimen is a series of injections over several days (e.g., 1 mg/injection in 50 µL, once daily for three consecutive days).[6]

  • Data Collection:

    • Continue to monitor tumor volume throughout the study.

    • At defined endpoints, euthanize a subset of animals for tissue collection.

    • Excise tumors for histological analysis (H&E staining) to assess the extent of necrosis.

    • Perform immunohistochemistry (IHC) to analyze immune cell infiltration (e.g., CD3+, CD4+, CD8+ T-cells).

  • Data Analysis:

    • Calculate tumor growth inhibition.

    • Quantify the necrotic area as a percentage of the total tumor area.

    • Quantify the density of immune cell infiltrates.

    • Compare results across treatment groups and with control groups (e.g., vehicle injection).

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Tumor Cell Culture B Subcutaneous Implantation in Syngeneic Mice A->B C Tumor Growth to ~50-100 mm³ B->C D Intratumoral Injection of LTX-315 or Vehicle C->D E Tumor Volume Monitoring D->E F Tumor Excision at Endpoint D->F I Data Analysis & Comparison E->I G Histology (H&E) for Necrosis Assessment F->G H Immunohistochemistry (e.g., CD8+) F->H G->I H->I

Caption: A typical experimental workflow for assessing LTX-315 in vivo.

Comparison with Other Necrosis-Inducing Therapies

Direct, head-to-head comparisons of LTX-315 with other necrosis-inducing agents in terms of reproducibility are scarce in the literature. However, LTX-315's key differentiator is its potent immunomodulatory effect that follows necrosis. While other therapies like cryoablation or radiofrequency ablation also induce necrosis, the subsequent immune response may not be as robust or consistent.[9]

LTX-315 is increasingly being evaluated in combination with other immunotherapies, such as checkpoint inhibitors.[2][15] This is based on the hypothesis that the necrosis and inflammation induced by LTX-315 can prime the tumor microenvironment, making it more susceptible to the effects of checkpoint blockade. This synergistic approach may offer a more reproducible and potent anti-tumor effect than either agent alone.

Conclusion

The available preclinical and clinical data suggest that LTX-315 is a potent inducer of tumor necrosis in vivo, with a generally reproducible effect across various solid tumor models. Its unique mechanism of action, which couples immunogenic cell death with a robust anti-tumor immune response, makes it a promising candidate for monotherapy and, perhaps more significantly, for combination therapies. While further studies are needed to quantify the reproducibility of its necrotic effects in a broader range of tumor types and to directly compare it with other oncolytic agents, LTX-315 represents a significant advancement in the field of cancer immunotherapy.

References

Safety Operating Guide

Navigating the Disposal of SAM-315: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action: In the absence of a specific Safety Data Sheet (SDS) for SAM-315, it is imperative to treat this compound as hazardous waste. Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to ensure personal safety and environmental compliance. This guide provides essential procedural steps for the proper disposal of this compound, grounded in established laboratory safety principles.

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, must be collected as hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is best practice to collect it in a dedicated, clearly labeled waste container.

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure screw-top cap for the collection of this compound waste. The original product container, if empty, can be used for collecting the same waste.

    • The container must be in good condition, free from cracks or residues on the exterior.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste."

    • The label must clearly identify the contents, including "this compound" or "WAY-255315," and list all components of a mixture with their approximate concentrations.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a leak.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policy (typically 90 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide the EHS department with a complete and accurate description of the waste.

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.

Quantitative Data Summary

In the absence of specific quantitative disposal limits for this compound, general guidelines for laboratory hazardous waste apply. The following table summarizes key quantitative parameters to adhere to during the disposal process.

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous wasteFederal and state regulations for waste accumulation.
Time Limit for SAA Storage Typically 90 days from the accumulation start dateRegulatory compliance to prevent long-term storage of hazardous materials in the lab.
Empty Container Residue ≤ 3% by weight of the total capacity of the containerEPA definition of an "empty" container that can be disposed of as non-hazardous waste after triple rinsing (rinsate must be collected as hazardous waste).

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard protocols for handling and disposing of research chemicals of unknown or unconfirmed toxicity. These protocols are derived from guidelines provided by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and are standard practice in the chemical and pharmaceutical research industries.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

SAM315_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from Other Waste Streams identify->segregate containerize Use a Labeled, Leak-Proof Container segregate->containerize store Store in a Designated Satellite Accumulation Area (SAA) containerize->store inspect Regularly Inspect Container and SAA store->inspect request Request Pickup from EHS or Licensed Contractor inspect->request Container Full or Time Limit Reached document Complete all Necessary Waste Disposal Paperwork request->document end_state Waste Safely Removed for Disposal document->end_state

This compound Disposal Workflow

This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local, state, and federal regulations. By prioritizing safety and following established protocols, researchers can minimize risks and contribute to a culture of responsible chemical management.

References

Essential Safety and Handling of SAM-315 (WAY-255315)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential information for the safe operational use and disposal of SAM-315, a selective 5-Hydroxytryptamine-6 (5-HT6) antagonist also known as WAY-255315. The following procedural guidance is designed to be a preferred source for laboratory safety, building trust by providing value beyond the product itself.

Personal Protective Equipment and Safety Measures

When handling this compound, it is crucial to employ appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.

Category Equipment/Procedure Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation.Minimizes inhalation of dust or vapors.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Aspect Recommendation
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
Storage Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials.
Incompatibilities Strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure Route First Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with federal, state, and local environmental regulations.

Waste Type Disposal Method
Unused Product Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
Contaminated Packaging Dispose of as unused product.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

This compound: Safe Handling and Disposal Workflow cluster_handling Handling cluster_disposal Disposal Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Weigh and Prepare 2. Weigh and Prepare this compound in a Ventilated Area Don PPE->Weigh and Prepare Conduct Experiment 3. Conduct Experiment Weigh and Prepare->Conduct Experiment Decontaminate 4. Decontaminate Work Area and Equipment Conduct Experiment->Decontaminate Segregate Waste 5. Segregate Waste (Unused product, contaminated materials) Decontaminate->Segregate Waste Label Waste 6. Label as Hazardous Waste Segregate Waste->Label Waste Store Waste 7. Store in a Designated, Secure Area Label Waste->Store Waste Arrange Disposal 8. Arrange for Professional Waste Disposal Store Waste->Arrange Disposal

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Preparation of a Stock Solution

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration and volume. The molecular weight of this compound (C₂₁H₂₀N₄O₂S) is 392.47 g/mol .

  • Weigh the compound: In a well-ventilated area, and while wearing appropriate PPE, accurately weigh the calculated mass of this compound powder using a calibrated analytical balance.

  • Dissolve the compound: Add the weighed this compound to a suitable solvent (e.g., DMSO). The choice of solvent will depend on the specific experimental requirements.

  • Ensure complete dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved.

  • Store the stock solution: Store the stock solution in a tightly sealed container at an appropriate temperature, as specified by the manufacturer (typically -20°C for long-term storage).

5-HT6 Receptor Signaling Pathway

This compound acts as a selective antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor. The 5-HT6 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation is known to modulate various downstream signaling cascades. The diagram below illustrates the canonical signaling pathway associated with the 5-HT6 receptor.

5-HT6 Receptor Signaling Pathway Serotonin Serotonin 5_HT6_Receptor 5-HT6 Receptor Serotonin->5_HT6_Receptor Activates SAM_315 This compound (Antagonist) SAM_315->5_HT6_Receptor Blocks G_Protein Gs Protein 5_HT6_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects (e.g., Gene Transcription, Neuronal Excitability) PKA->Downstream_Effects Phosphorylates targets leading to

Caption: Canonical 5-HT6 receptor signaling pathway.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.